Iox2 sodium
Descripción
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Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C19H15N2NaO5 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
sodium 2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C19H16N2O5.Na/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12;/h1-9,24H,10-11H2,(H,20,25)(H,22,23);/q;+1/p-1 |
Clave InChI |
FGRWPWFJKJBNRV-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
Iox2 Sodium: A Technical Guide to HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Iox2 sodium, a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2). By inhibiting PHD2, this compound effectively stabilizes the alpha subunit of HIF-1 (HIF-1α), a master transcription factor that governs cellular adaptation to low oxygen (hypoxia). The stabilization of HIF-1α mimics a hypoxic response, activating a cascade of downstream genes involved in critical physiological and pathological processes such as angiogenesis, erythropoiesis, and glucose metabolism.[1][2] This makes Iox2 a valuable tool for investigating the HIF pathway and a potential therapeutic agent for conditions where HIF activation is beneficial.[1]
Mechanism of Action: The HIF-1α Stabilization Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases known as Prolyl Hydroxylase Domain enzymes (PHDs), with PHD2 being the primary isoform responsible for this regulation in most cells.[2][3][4]
PHD2 hydroxylates specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[3][5] This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][6] The VHL complex then polyubiquitinates HIF-1α, marking it for swift degradation by the 26S proteasome.[3][6] This ensures that HIF-1α levels remain low when oxygen is plentiful.
This compound disrupts this regulatory cycle. As a potent inhibitor of PHD2, Iox2 blocks the initial hydroxylation step.[2][3] By preventing this critical modification, HIF-1α evades recognition by the VHL complex and subsequent proteasomal degradation.[3][6] The stabilized HIF-1α protein then accumulates in the cytoplasm and translocates to the nucleus.[2][3] In the nucleus, it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT).[3] This stable HIF-1α/HIF-1β heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) located in the promoter regions of target genes.[2][3] This binding initiates the transcription of a wide array of genes that help cells adapt to and survive in low-oxygen environments, including those involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[3]
Figure 1: Mechanism of Iox2 on the HIF-1α stabilization pathway.
Quantitative Data
Iox2 is a highly potent and selective inhibitor of PHD2. Its inhibitory activity has been quantified in various assays, demonstrating its specificity for PHD2 over other related enzymes.
Table 1: In Vitro Inhibitory Activity of Iox2
| Target Enzyme | Assay Type | IC₅₀ (nM) | Notes | Reference(s) |
| PHD2 | Cell-free / AlphaScreen | 21 - 22 | Potent inhibition. | [4][7][8] |
| JMJD2A, JMJD2C, JMJD2E, JMJD3 | Cell-free | >100-fold selectivity | Minimal inhibition of related 2OG oxygenases. | [4][8] |
| FIH (Factor Inhibiting HIF) | Cell-free | >100-fold selectivity | Highly selective over the asparaginyl hydroxylase FIH. | [4][8] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The sodium salt form of Iox2 is often preferred for in vivo studies due to its expected higher aqueous solubility compared to the free acid form, which can simplify formulation and potentially improve bioavailability.[1]
Table 2: Physicochemical Properties of Iox2 Forms
| Property | Iox2 Free Acid | This compound Salt | Key Considerations | Reference(s) |
| Molecular Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅N₂NaO₅ | The sodium salt has a slightly higher molecular weight. | [1] |
| Molecular Weight | 352.34 g/mol | 374.32 g/mol | Important for calculating molar concentrations. | [1] |
| Aqueous Solubility | Insoluble | Expected to be higher | Higher solubility is advantageous for aqueous formulations. | [1] |
| Organic Solvent Solubility | Soluble in DMSO | Soluble in DMSO | Both forms are suitable for preparing stock solutions for in vitro use. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity and effects of this compound.
HIF-1α Stabilization via Western Blot
This protocol detects the accumulation of HIF-1α protein in cell lysates following Iox2 treatment. Due to the rapid degradation of HIF-1α under normoxic conditions, swift sample preparation is critical.[9]
a. Cell Culture and Treatment:
-
Culture a chosen cell line (e.g., HeLa, HEK293, U2OS) in the appropriate growth medium.[9][10]
-
Treat cells with varying concentrations of Iox2 (e.g., 5 µM to 100 µM) for a specified duration (e.g., 6 to 24 hours).[11][12]
-
Include a vehicle control (e.g., DMSO) and a positive control for hypoxia (e.g., cells treated with cobalt chloride or placed in a hypoxic chamber at 1% O₂).[9]
b. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Lyse the cells directly on the culture plate using ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[3][9]
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.[9]
c. Western Blotting:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[3]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel (SDS-PAGE).[3]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[3]
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.[3]
Target Gene Expression via qRT-PCR
This protocol quantifies the change in mRNA levels of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), in response to Iox2 treatment.
a. Cell Treatment and RNA Extraction:
-
Treat cells with Iox2 and appropriate controls as described in section 3.1.a.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
b. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
c. Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the control group.
Figure 2: Standard experimental workflow for assessing Iox2 activity.
Conclusion
This compound is a well-characterized, potent, and selective PHD2 inhibitor that serves as a powerful chemical tool to stabilize HIF-1α and induce a hypoxic response under normoxic conditions.[3][4] Its utility in dissecting the complex HIF signaling pathway and exploring its therapeutic potential is well-established. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals to effectively incorporate Iox2 into their studies of hypoxia-related biology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. IOX2 | Structural Genomics Consortium [thesgc.org]
- 11. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Iox2 Sodium: A Technical Guide to a Potent HIF Prolyl-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iox2 sodium, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase domain 2 (PHD2). Iox2 is an invaluable chemical probe for elucidating the physiological and pathological roles of the HIF signaling pathway, which is centrally implicated in angiogenesis, erythropoiesis, and cancer progression.[1] This document details its mechanism of action, biological activity, and key experimental protocols for its application in research settings.
Core Compound Specifications: Iox2 Free Acid vs. This compound
The selection between the free acid and the sodium salt of Iox2 is a critical decision for experimental design, primarily influenced by physicochemical properties like solubility.[1] The sodium salt form is expected to have higher aqueous solubility, making it advantageous for certain in vivo formulations.[1] However, for many in vitro cell-based assays where stock solutions are prepared in organic solvents like DMSO, the free acid is a well-characterized and suitable choice.[1]
| Property | Iox2 Free Acid | This compound Salt | Key Considerations for Researchers |
| Molecular Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅N₂NaO₅ | The difference in molecular formula accounts for the variation in molecular weight. |
| Molecular Weight | 352.34 g/mol | 374.32 g/mol | Accurate molecular weight is crucial for preparing solutions of precise concentrations. |
| CAS Number | 931398-72-0 | 2377239-85-3 | Use the correct CAS number for sourcing and documentation. |
| Aqueous Solubility | Insoluble | Expected to be higher | Higher aqueous solubility of the sodium salt is beneficial for preparing aqueous stock solutions and for in vivo studies requiring aqueous formulations.[1] |
| Organic Solvent Solubility | Soluble in DMSO (≥17.6 mg/mL) and DMF | Soluble in DMSO | Both forms are readily soluble in DMSO, a common solvent for preparing stock solutions for in vitro experiments.[1] |
| Hygroscopicity | Low | Potentially higher | Proper storage in a dry environment is crucial for the sodium salt to ensure accurate weighing.[1] |
Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously targeted for degradation.[2] This process is initiated by PHD enzymes (primarily PHD2), which hydroxylate specific proline residues on HIF-1α.[2][3] This hydroxylation event allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent destruction by the proteasome.[2][4]
Iox2 exerts its effect by directly inhibiting the enzymatic activity of PHD2.[3][5] By blocking PHD2, Iox2 prevents the initial proline hydroxylation step.[4] Consequently, HIF-1α is not recognized by VHL, escapes proteasomal degradation, and accumulates in the cell.[4] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on DNA to activate the transcription of target genes like those encoding for vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[2][6] This artificially induces a hypoxic response even under normoxic conditions.[2]
Quantitative Data: Biological Activity & Selectivity
Iox2 is a highly potent inhibitor of PHD2. Its inhibitory concentration and effects on various cellular processes have been quantified in several studies.
| Parameter | Value | Target/System | Comments |
| IC₅₀ | 21-22 nM | PHD2 (cell-free assay) | Demonstrates high potency against the primary target enzyme.[3][5][7] |
| Selectivity | >100-fold vs. JMJD family and FIH | 2-oxoglutarate oxygenases | Iox2 shows high selectivity for PHD2 over other related enzymes, making it a specific chemical probe.[3] |
| Platelet Aggregation | Dose-dependent inhibition | Collagen-related peptide (CRP) or thrombin-induced platelet aggregation | Iox2 at concentrations of 10, 25, and 50 μM inhibits platelet aggregation and ATP release.[5][7] |
| Gene Transcription | Increased VEGF-A and BNIP3 | Normal human epidermal keratinocytes (NHEK) and dermal fibroblasts (NHDF) | A 50 μM concentration of Iox2 for 24 hours increases the transcription of HIF target genes.[5][7] |
| In Vivo Efficacy | Impaired hemostasis and thrombus formation | Mice (10 mg/kg, i.p.) | A single intraperitoneal dose was sufficient to affect platelet function in vivo.[7] |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable experimental results. The following sections provide methodologies for the preparation and use of this compound.
Preparation of Stock Solutions
Proper preparation of stock solutions is the first step in most in vitro and in vivo experiments.
-
Iox2 Free Acid (10 mM in DMSO):
-
Weigh 3.52 mg of Iox2 free acid (MW: 352.34 g/mol ).
-
Add 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Vortex or sonicate gently until the compound is completely dissolved.[1]
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
-
This compound Salt (10 mM in DMSO or Water):
-
Weigh 3.74 mg of this compound salt (MW: 374.32 g/mol ).
-
Add 1 mL of anhydrous DMSO or sterile water.[1]
-
Vortex to dissolve. If using water, ensure the final pH is neutral to basic to maintain solubility.[1]
-
Aliquot and store at -20°C or -80°C. Stock solutions in DMSO are stable for extended periods when stored properly.[1]
-
In Vitro Assay: HIF-1α Stabilization via Western Blot
This protocol details the detection of HIF-1α protein levels in cultured cells following treatment with Iox2.
-
Cell Culture: Seed cells (e.g., HEK293T, U2OS) in appropriate culture plates and grow until they reach 70-80% confluency.[1][2]
-
Treatment:
-
Dilute the Iox2 stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50 µM).[1]
-
Include a vehicle control using the same final concentration of DMSO as the highest Iox2 treatment.[1]
-
Remove the old medium and replace it with the Iox2-containing or vehicle control medium.
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours) under normoxic conditions (21% O₂).[1]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Perform this step quickly on ice.[8]
-
Scrape the cell lysate, collect it in a microcentrifuge tube, and centrifuge to pellet cell debris.[1][8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Western Blot:
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. IOX2 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Iox2 Sodium Salt
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental considerations for this compound salt, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2). This document is intended to serve as a valuable resource for researchers investigating the HIF signaling pathway and for professionals in drug development exploring therapeutic interventions targeting hypoxia-induced pathologies.
Iox2, and its sodium salt, are valuable chemical tools for studying the physiological and pathological roles of the HIF pathway, which is implicated in various processes including angiogenesis, erythropoiesis, and cancer progression.[1] The choice between the sodium salt and the free acid form of Iox2 depends on key physicochemical properties that can influence its handling, bioavailability, and cellular activity.[1]
Core Compound Specifications
A direct comparison of the fundamental properties of Iox2 free acid and its corresponding sodium salt is presented below. The primary distinction lies in their solubility and molecular weight, which can have significant implications for experimental design, particularly in the preparation of stock solutions and in vivo formulations.[1]
| Property | Iox2 Free Acid | This compound Salt |
| Molecular Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅N₂NaO₅ |
| Molecular Weight | 352.34 g/mol | 374.32 g/mol |
| CAS Number | 931398-72-0 | 2377239-85-3 |
| Appearance | White to beige powder | Not specified; likely a solid |
| Synonyms | JICL38 | Not specified |
Physicochemical Properties: A Comparative Analysis
The selection of either the free acid or the sodium salt of Iox2 is largely dictated by its intended application, with solubility being a key differentiating factor.[1]
| Property | Iox2 Free Acid | This compound Salt (projected) | Key Considerations for Researchers |
| Aqueous Solubility | Insoluble[2] | Expected to be higher than the free acid[1] | The enhanced aqueous solubility of the sodium salt is advantageous for preparing stock solutions and for in vivo studies requiring aqueous formulations. For cell culture experiments, where the final concentration in media is low, the difference may be less critical.[1] |
| Organic Solvent Solubility | Soluble in DMSO (≥17.6 mg/mL) and DMF.[1] Soluble in DMSO at 5 mg/mL[3] and 35.23 mg/mL (100 mM).[4] | Soluble in DMSO.[1] | Both forms are readily soluble in DMSO for in vitro stock solution preparation.[1] |
| Stability | Stable as a solid. Stock solutions in DMSO are stable for extended periods when stored at -20°C or -80°C.[1] | Generally, salt forms can be more susceptible to hygroscopicity. Stability in aqueous solution may be pH-dependent.[1] | Researchers should store the sodium salt in a desiccated environment. The pH of aqueous solutions should be controlled to prevent precipitation of the free acid.[1] |
| pKa | 3.61±0.10 (Predicted)[5] | Not specified | The acidic pKa suggests that the compound is a weak acid. |
| Boiling Point | 642.8±55.0 °C (Predicted)[5] | Not specified | High boiling point is indicative of a stable organic molecule. |
| Density | 1.470±0.06 g/cm³ (Predicted)[5] | Not specified |
Biological Activity and Mechanism of Action
Iox2 is a potent and selective inhibitor of HIF-1α prolyl hydroxylase-2 (PHD2), with an IC50 value of approximately 21-22 nM in cell-free assays.[2][6][7] It exhibits over 100-fold selectivity for PHD2 over other 2-oxoglutarate (2OG) dependent oxygenases such as factor inhibiting HIF-1 (FIH-1) and the JMJD family of histone demethylases.[4][8]
Under normoxic conditions, the alpha subunit of the HIF-1 transcription factor (HIF-1α) is hydroxylated by PHD enzymes.[9] This post-translational modification marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[9] By inhibiting PHD2, Iox2 prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β.[9] This stable HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[9] A prominent and well-studied HIF-1 target gene is Vascular Endothelial Growth Factor (VEGF), a critical regulator of angiogenesis.[9]
Experimental Protocols
Preparation of Stock Solutions
Iox2 Free Acid: For a 10 mM stock solution, dissolve 3.52 mg of Iox2 free acid (MW: 352.34 g/mol ) in 1 mL of anhydrous DMSO.[1] Gentle vortexing or sonication can be used to ensure complete dissolution.[1] Aliquot and store at -20°C or -80°C for long-term storage.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
This compound Salt: For a 10 mM stock solution, dissolve 3.74 mg of this compound salt (MW: 374.32 g/mol ) in 1 mL of anhydrous DMSO or sterile water.[1] If using water, ensure the pH of the final solution is neutral to basic to maintain solubility.[1] Vortex to dissolve, then aliquot and store at -20°C or -80°C.[1]
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a method to determine the in vitro inhibitory activity of Iox2 on PHD2.
-
Reaction Preparation: All reagents are diluted in a buffer of 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween-20.[10]
-
Assay Plate: The assay is performed in low-volume 384-well plates with a final reaction volume of 10 µL.[10]
-
Reaction Mixture: The standard reaction mixture consists of the test compound (e.g., Iox2) in 2% final DMSO concentration, an enzyme mix (0.001 µM of PHD2, 10 µM of Fe(II), 100 µM of ascorbate), and a peptide mix (0.06 µM of biotinylated C-terminal oxygen-dependent degradation domain (CODD) peptide, 2 µM of 2OG).[11]
-
Incubation: The compound is preincubated with the enzyme mix for 15 minutes before adding the peptide mix and incubating for an additional 10 minutes at room temperature.[11]
-
Quenching: The reaction is stopped by adding 5 µL of 30 mM EDTA.[11]
-
Detection: AlphaScreen donor (Streptavidin-conjugated) and acceptor (ProteinA-conjugated) beads, preincubated with peptide product antibodies, are added. The plates are incubated for 60 minutes in the dark before reading on a compatible plate reader.[10]
Cellular Assay: HIF-1α Stabilization by Western Blot
This protocol outlines the detection of HIF-1α protein levels in cell lysates.
-
Cell Culture and Treatment: Culture the chosen cell line (e.g., HEK293, RCC4) in the appropriate growth medium.[12] Treat cells with varying concentrations of Iox2 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).[11][12]
-
Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.[12] It is crucial to perform this step quickly on ice as HIF-1α is rapidly degraded under normoxic conditions.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against HIF-1α overnight at 4°C.[9] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[9]
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound salt may not be readily available.[13] Therefore, it is crucial to handle this compound with care, following general best practices for novel chemical compounds.[13] Always obtain the specific SDS from your supplier before handling.[13]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield is recommended when there is a risk of splashing or dust generation.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them frequently.[13]
-
Body Protection: A flame-retardant lab coat is essential.[13]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if significant dust is generated.[13]
Disposal: All waste containing this compound salt, including empty containers and contaminated PPE, should be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[13] Do not dispose of this material down the drain.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. IOX 2 | Hydroxylases | Tocris Bioscience [tocris.com]
- 5. IOX2 CAS#: 931398-72-0 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IOX2 | Structural Genomics Consortium [thesgc.org]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. 美国GlpBio - IOX2(Glycine) | HIF-1α prolyl hydroxylase-2 (PHD2) inhibitor | Cas# 931398-72-0 [glpbio.cn]
- 11. IOX2 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Iox2 Sodium vs. Iox2 Free Acid: A Technical Guide for Researchers
For scientists and professionals in drug development, the precise form of a research compound can be a critical determinant of experimental success. This guide provides an in-depth technical comparison of Iox2 sodium salt and Iox2 free acid, two forms of a potent inhibitor of prolyl hydroxylase domain 2 (PHD2). Iox2 is instrumental in studying the hypoxia-inducible factor (HIF) pathway, a key regulator in angiogenesis, erythropoiesis, and cancer progression, by stabilizing HIF-1α.[1] The choice between the sodium salt and the free acid form of Iox2 depends on key physicochemical and biological properties that can influence its handling, bioavailability, and cellular activity.[1]
Core Compound Specifications
A fundamental understanding of the basic properties of each form is essential for proper experimental design.
| Property | Iox2 Free Acid | This compound Salt |
| Molecular Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅N₂NaO₅ |
| Molecular Weight | 352.34 g/mol [1] | 374.32 g/mol [1] |
| CAS Number | 931398-72-0[1] | 2377239-85-3[1] |
Physicochemical Properties: A Comparative Analysis
The primary distinctions between the free acid and sodium salt of Iox2 lie in their solubility and stability. These differences can have significant implications for various experimental setups.
| Property | Iox2 Free Acid | This compound Salt (projected) | Key Considerations for Researchers |
| Aqueous Solubility | Insoluble[1] | Expected to be higher than the free acid[1] | The enhanced aqueous solubility of the sodium salt is advantageous for preparing stock solutions and for in vivo studies requiring aqueous formulations. For cell culture experiments where the final concentration in media is low, this difference may be less critical.[1] |
| Organic Solvent Solubility | Soluble in DMSO (≥17.6 mg/mL) and DMF[1] | Soluble in DMSO[1] | Both forms are readily soluble in DMSO, making it a suitable solvent for preparing stock solutions for in vitro studies.[1] |
| Stability | Stable as a solid. Stock solutions in DMSO are stable for extended periods when stored at -20°C or -80°C.[1] | Salt forms can be more susceptible to hygroscopicity. Stability in aqueous solution may be pH-dependent.[1] | The sodium salt should be stored in a desiccated environment. The pH of aqueous solutions should be controlled to prevent precipitation of the free acid.[1] |
| Hygroscopicity | Low[1] | Potentially higher than the free acid[1] | Proper storage in a dry environment is crucial for the sodium salt to ensure accurate weighing and concentration calculations.[1] |
Biological Activity and Performance
Both forms of Iox2 are expected to inhibit PHD2 and lead to the stabilization of HIF-1α.[1] However, differences in their physical properties could lead to variations in potency and kinetics in cellular and in vivo models.[1]
| Parameter | Iox2 Free Acid | This compound Salt (projected) | Implications for Experimental Design |
| In Vitro Potency (IC₅₀ for PHD2) | ~21-22 nM[1][2][3][4][5][6][7] | Expected to be similar to the free acid[1] | The intrinsic inhibitory activity against the target enzyme should be identical once the compound is in solution.[1] |
| Cell Permeability | Reported to be cell-permeable[1][7] | May differ from the free acid[1] | The increased polarity of the salt form might slightly reduce passive diffusion across the cell membrane. While both forms are expected to enter cells, the kinetics might vary. This could be a factor in short-term experiments.[1] In general, the neutral form of a weak acid is significantly more membrane-permeable than its charged anionic form.[8] |
Signaling Pathway and Experimental Workflows
HIF-1α Signaling Pathway Under Normoxia and the Effect of Iox2
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[2][9][10][11][12] Iox2 inhibits PHD2, preventing this degradation and allowing HIF-1α to accumulate, dimerize with HIF-1β, and translocate to the nucleus to activate the transcription of target genes.[9][10][13]
Caption: HIF-1α signaling under normoxia and its stabilization by Iox2.
General Experimental Workflow for Comparing Iox2 Forms
A typical workflow to compare the efficacy of Iox2 free acid and sodium salt in a cell-based assay.
Caption: Workflow for comparing Iox2 free acid and sodium salt.
Experimental Protocols
Preparation of Stock Solutions
Iox2 Free Acid:
-
To prepare a 10 mM stock solution, dissolve 3.52 mg of Iox2 free acid (MW: 352.34 g/mol ) in 1 mL of anhydrous DMSO.[1]
-
Vortex or sonicate gently to ensure complete dissolution.[1]
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
This compound Salt:
-
To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound salt (MW: 374.32 g/mol ) in 1 mL of anhydrous DMSO or sterile water.[1]
-
If using water, ensure the pH of the final solution is neutral to basic to maintain solubility.[1]
-
Vortex to dissolve.[1]
-
Aliquot and store at -20°C or -80°C.[1]
In Vitro HIF-1α Stabilization Assay
This protocol describes the treatment of cultured cells with Iox2 followed by analysis of HIF-1α levels by Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line)[1]
-
Complete cell culture medium
-
Iox2 stock solution (10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Treat the cells with varying concentrations of Iox2 free acid or this compound salt for the desired time (e.g., 4-24 hours). Include a vehicle control (DMSO or water).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
Conclusion and Recommendations
The selection between this compound salt and Iox2 free acid is contingent on the specific experimental requirements.
-
For most in vitro cell-based assays , where the compound is first dissolved in an organic solvent like DMSO and then diluted in culture medium, Iox2 free acid is a well-characterized and suitable choice. Its lower hygroscopicity may also offer easier handling and storage.[1]
-
For in vivo studies , particularly those requiring aqueous formulations for administration, This compound salt is theoretically the superior option due to its predicted higher aqueous solubility. This can simplify formulation and potentially improve bioavailability.[1]
Researchers should carefully consider the experimental context, including the required solvent, the desired formulation, and the route of administration, when selecting the appropriate form of Iox2. It is also advisable to perform small-scale solubility and stability tests under specific experimental conditions to confirm the suitability of the chosen form.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 美国GlpBio - IOX2(Glycine) | HIF-1α prolyl hydroxylase-2 (PHD2) inhibitor | Cas# 931398-72-0 [glpbio.cn]
- 6. rndsystems.com [rndsystems.com]
- 7. IOX2, HIF-1alpha prolyl hydroxylase-2 (PHD2) inhibitor (CAS 931398-72-0) | Abcam [abcam.com]
- 8. A New Model of Weak Acid Permeation through Membranes Revisited: Does Overton Still Rule? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 11. raybiotech.com [raybiotech.com]
- 12. IOX2 | Structural Genomics Consortium [thesgc.org]
- 13. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Iox2 Sodium: A Technical Guide to its Impact on HIF-1α Downstream Target Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Iox2 sodium, a potent and selective inhibitor of prolyl hydroxylase domain 2 (PHD2). By inhibiting PHD2, this compound stabilizes the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This stabilization leads to the activation of a cascade of downstream target genes involved in crucial physiological and pathological processes, including angiogenesis, erythropoiesis, and metabolism. This document details the mechanism of action of this compound, presents quantitative data on its effects on HIF-1α target gene expression, provides comprehensive experimental protocols for its study, and illustrates the key signaling pathways and experimental workflows.
Introduction: The HIF-1α Signaling Pathway and this compound
Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α by PHD enzymes, primarily PHD2.[1] This hydroxylation event allows for the recognition and binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[1]
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with the constitutively expressed HIF-1β subunit, and form the active HIF-1 transcription factor.[1] The HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of its target genes, initiating their transcription.[1]
This compound is a small molecule that mimics the hypoxic state by directly inhibiting the enzymatic activity of PHD2 with a reported IC50 of 22 nM.[2] This inhibition prevents the hydroxylation and subsequent degradation of HIF-1α, leading to its accumulation and the activation of its downstream targets even under normoxic conditions.
Quantitative Effects of this compound on HIF-1α Target Gene Expression
This compound treatment leads to a significant upregulation of a wide range of HIF-1α target genes. The following table summarizes quantitative data from various studies, primarily from RNA-sequencing analysis in HeLa cells treated with Iox2. It is important to note that the magnitude of induction can vary depending on the cell type, Iox2 concentration, and treatment duration.
| Target Gene | Function | Log2 Fold Change (Iox2 vs. Control)[3] |
| Angiogenesis | ||
| VEGF-A | Vascular Endothelial Growth Factor A | 2.5 |
| Glycolysis & Metabolism | ||
| PGK1 | Phosphoglycerate Kinase 1 | 3.0 |
| HK2 | Hexokinase 2 | 2.8 |
| LDHA | Lactate Dehydrogenase A | 2.7 |
| GLUT1 (SLC2A1) | Glucose Transporter 1 | 2.2 |
| Cell Survival & Autophagy | ||
| BNIP3 | BCL2/adenovirus E1B 19kDa interacting protein 3 | 3.5 |
| Other Targets | ||
| CA9 | Carbonic Anhydrase 9 | 4.0 |
| NDRG1 | N-myc downstream regulated 1 | 3.2 |
| EGLN3 (PHD3) | Egl-9 Family Hypoxia Inducible Factor 3 | 3.8 |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO₂.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for VEGF, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a suitable qPCR master mix and validated primers for the target gene and a housekeeping gene (e.g., GAPDH or ACTB for normalization).
-
Data Analysis: Calculate the relative mRNA expression of the target gene using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for HIF-1α Protein Stabilization
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced HIF-1α stabilization and target gene activation.
Experimental Workflow for qPCR Analysis
Caption: Workflow for analyzing HIF-1α target gene expression using qPCR after this compound treatment.
Logical Relationship of HIF-1α Downstream Effects
Caption: Key downstream cellular processes and genes regulated by this compound-induced HIF-1α.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the HIF-1α signaling pathway. Its ability to potently and selectively inhibit PHD2 allows for the controlled activation of HIF-1α and its downstream target genes in a normoxic environment. This technical guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental approaches required for its study. The provided data and protocols serve as a valuable resource for researchers investigating hypoxia-related pathologies and exploring novel therapeutic strategies targeting the HIF pathway.
References
- 1. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Iox2 Sodium in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Iox2 sodium, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes, specifically targeting PHD2. The following protocols and data are intended to facilitate the design and execution of animal studies investigating the pharmacological effects of this compound in murine models.
Mechanism of Action
This compound is a selective inhibitor of prolyl hydroxylase-2 (PHD2), a key enzyme in the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on HIF-1α. This post-translational modification targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its subsequent degradation by the proteasome.[3][4]
By inhibiting PHD2, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation.[1] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimeric complex binds to hypoxia-response elements (HREs) in the promoter regions of various target genes. The transcriptional activation of these genes upregulates proteins involved in critical cellular processes such as angiogenesis, erythropoiesis, and glucose metabolism, effectively mimicking a cellular response to hypoxia.[1][3][4]
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Murine Models
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Effective Dose | 10 - 40 mg/kg | Mouse | Intraperitoneal (IP) | [1] |
| Dosing Frequency | Single dose or daily | Mouse | Intraperitoneal (IP) | [1] |
| HIF-1α Induction | Significant increase at 10 mg/kg | Mouse | Intraperitoneal (IP) | [2][5][6] |
| HIF-1α Target Gene Upregulation | Increased mRNA expression of Vegf, Pgk1, Glut1, and Pdk1 at 37.7 mg/kg | Mouse | Not specified | [7] |
Table 2: Illustrative Pharmacokinetic Parameters of Small Molecule Inhibitors in Mice
| Parameter | Value | Class | Route of Administration | Reference |
| Half-life (t½) | 0.5 - 3 hours | Small Molecule Kinase Inhibitor | Intravenous (IV) | [1] |
| Time to Max. Concentration (Tmax) | 0.25 - 2 hours | Small Molecule Kinase Inhibitor | Oral (PO) | [1] |
| Clearance (CL) | Varies | Small Molecule Kinase Inhibitor | N/A | [1] |
Experimental Protocols
Vehicle Formulation Protocol
A common vehicle for the in vivo administration of hydrophobic compounds like this compound is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes or vials
-
Sterile syringes and filters (0.22 µm)
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Prepare Iox2 Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.[1] For example, to prepare a final dosing solution of 2.5 mg/mL, you can make a 25 mg/mL stock in DMSO.[1] Ensure complete dissolution.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final solution required.[1]
-
Add Iox2 Stock: Add 100 µL of the Iox2/DMSO stock solution to the PEG300.[1] Mix thoroughly by vortexing or gentle inversion until the solution is clear.[1]
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.[1]
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL.[1] Mix thoroughly.
-
Sterile Filtration (Recommended): If the formulation was not prepared under strict aseptic conditions, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[1]
-
Storage: It is recommended to prepare this formulation fresh before each use.[1]
In Vivo Administration Protocol (Intraperitoneal Injection)
Materials:
-
Prepared this compound dosing solution
-
Appropriate size mice
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the required dose volume.
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the mouse's body weight and the desired dose (e.g., 10 mg/kg).
-
Injection Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Monitor the animals for any adverse reactions after administration.
Mandatory Visualizations
This compound Mechanism of Action in the HIF-1α Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. IOX2 | Structural Genomics Consortium [thesgc.org]
- 5. This compound | HIF HIF Prolyl-Hydroxylase | 2377239-85-3 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Optimal Iox2 Sodium Concentration for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iox2 is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2).[1] Under normal oxygen levels (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF-1 (HIF-1α), marking it for rapid degradation by the proteasome via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3] By inhibiting PHD2, Iox2 prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes involved in the cellular response to hypoxia, such as those related to angiogenesis, glucose metabolism, and cell survival.[3]
This document provides detailed application notes and protocols for utilizing Iox2, specifically addressing the use of its sodium salt form, in cell culture experiments. The primary distinction between Iox2 free acid and Iox2 sodium salt lies in their solubility; the sodium salt is expected to have higher aqueous solubility, which can be advantageous.[4] However, for most in vitro cell-based assays where the compound is first dissolved in an organic solvent like DMSO, both forms are generally suitable.[4]
Mechanism of Action: Iox2 in the HIF-1α Signaling Pathway
The diagram below illustrates the HIF-1α signaling pathway and highlights the intervention point of Iox2.
Quantitative Data
The potency and effective concentration of Iox2 can vary significantly depending on the assay format (cell-free vs. cell-based) and the specific cell line used.
Table 1: Physicochemical and Solubility Properties of Iox2
| Property | Iox2 (Free Acid) | This compound Salt | Reference(s) |
|---|---|---|---|
| Molecular Weight | 352.34 g/mol | ~374.32 g/mol | [1][4] |
| Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅N₂NaO₅ | [4] |
| Appearance | Solid | Solid | [4] |
| Purity | ≥98% | - | |
| Aqueous Solubility | Insoluble | Expected to be higher than free acid | [4] |
| Organic Solubility | Soluble in DMSO (≥17.6 mg/mL or ~50 mM) | Soluble in DMSO and sterile water |[1][4] |
Table 2: Iox2 Potency and Effective Concentrations in Various Assays
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Cell-Free Assay | PHD2 (EGLN-1) | IC₅₀ | 21 - 22 nM | [1][5] |
| Cell-Based Assay | RCC4 cells | HIF-1α Hydroxylation Inhibition | 50 µM | [1][6] |
| Cell-Based Assay | Human Platelets | Inhibition of Aggregation | 10 - 50 µM (Dose-dependent) | [5] |
| Cell-Based Assay | NHEK & NHDF cells | Increased VEGF-A & BNIP3 Transcription (24h) | 50 µM | [5] |
| Cell-Based Assay | WSU-DLCL2 (Lymphoma) | Growth Inhibition (IC₅₀) | 0.00197 µM | [7] |
| Cell-Based Assay | HEK293T, U2OS | Increased HIF-1α Levels (6h) | Effective (concentration not specified) |[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.
Materials:
-
This compound salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile water[4]
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortexer
Procedure:
-
Calculate Amount: Determine the mass of this compound salt needed to prepare a stock solution of a desired concentration (e.g., 10 mM). For a 10 mM stock, dissolve 3.74 mg of this compound salt (MW: 374.32 g/mol ) in 1 mL of solvent.[4]
-
Dissolution: Add the appropriate volume of anhydrous DMSO (or sterile water) to the vial containing the this compound salt.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[6][8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C for long-term stability.[4][5]
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9]
Protocol 2: Determining Optimal Concentration via Dose-Response Assay
The optimal concentration of Iox2 is highly cell-type dependent. Therefore, a dose-response experiment is essential to determine the IC₅₀ or effective concentration for your specific cell line and experimental endpoint.
Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)
This protocol is a common method to assess the effect of Iox2 on cell proliferation and viability.[7][10]
Materials:
-
Cells cultured in a 96-well plate
-
Iox2 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Iox2. Include a vehicle control (medium with the same concentration of DMSO as the highest Iox2 dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[7][11]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 4: Western Blot Analysis of HIF-1α Stabilization
This protocol validates the mechanism of action of Iox2 by detecting the accumulation of HIF-1α protein.[3]
Materials:
-
Cultured cells treated with Iox2 or vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treatment and Lysis: Treat cells with the desired concentration of Iox2 for a suitable duration (HIF-1α stabilization can often be observed within 4-6 hours).[2] Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[7]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[3][7]
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. IOX2 | Structural Genomics Consortium [thesgc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 美国GlpBio - IOX2(Glycine) | HIF-1α prolyl hydroxylase-2 (PHD2) inhibitor | Cas# 931398-72-0 [glpbio.cn]
- 7. benchchem.com [benchchem.com]
- 8. IOX2 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol: Western Blot Detection of HIF-1α Following Iox2 Sodium Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the detection of Hypoxia-Inducible Factor-1α (HIF-1α) by Western blot in cultured mammalian cells following treatment with Iox2 sodium, a potent prolyl hydroxylase domain 2 (PHD2) inhibitor. Due to the inherent instability of HIF-1α under normoxic conditions, specific considerations for sample preparation and handling are critical for successful detection. This protocol details the stabilization of HIF-1α using this compound, cell lysis, protein quantification, and immunoblotting procedures.
Introduction to HIF-1α Regulation and this compound
Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor crucial for the cellular response to low oxygen levels (hypoxia). It consists of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit. The stability of HIF-1α is tightly controlled by oxygen-dependent prolyl hydroxylase domain (PHD) enzymes.
Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α. This modification facilitates the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent rapid degradation of HIF-1α by the proteasome.[1][2][3][4][5] Consequently, HIF-1α protein levels are typically very low or undetectable in well-oxygenated cells.[1][4][6]
This compound is a potent and specific inhibitor of PHD2, a key enzyme responsible for HIF-1α hydroxylation.[2][7][8][9] By inhibiting PHD2, this compound prevents the degradation of HIF-1α, causing its accumulation and translocation to the nucleus even under normoxic conditions.[2][8] In the nucleus, HIF-1α dimerizes with HIF-1β, binds to hypoxia-response elements (HREs) on target genes, and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival.[1][2][10][11]
Signaling Pathway and Experimental Workflow
Caption: HIF-1α signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for HIF-1α Western blot analysis.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Cell Line (e.g., HeLa, HEK293) | ATCC | CCL-2 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-101007A |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| 7.5% Mini-PROTEAN TGX Gel | Bio-Rad | 4561023 |
| PVDF Membrane | Millipore | IPVH00010 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Tris-Buffered Saline with Tween-20 (TBST) | - | - |
| Anti-HIF-1α Antibody (rabbit polyclonal) | Novus Biologicals | NB100-479 |
| Anti-β-actin Antibody (mouse monoclonal) | Cell Signaling | 3700 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 |
| HRP-conjugated anti-mouse IgG | Cell Signaling | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Step 1: Cell Culture and Treatment
-
Cell Seeding: Seed a suitable human or mouse cell line (e.g., HeLa, HEK293, NIH/3T3) in 6-well plates or 10 cm dishes.[1][12] Culture cells in the appropriate medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
Growth: Grow cells to 70-80% confluency.[1]
-
Treatment Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Experimental Groups:
-
Negative Control: Vehicle-treated cells (e.g., DMSO or water) under normoxic conditions.
-
Test Groups: Cells treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time course (e.g., 4, 6, 8 hours).[7][8]
-
Positive Control (Optional): Cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl₂) at 100 µM for 4-6 hours, or cells cultured under hypoxic conditions (1% O₂).[1][10][13]
-
-
Incubation: Aspirate the old medium from the cells and add the prepared treatment media. Incubate for the desired duration.
Step 2: Protein Extraction
CRITICAL NOTE: HIF-1α degrades within minutes in the presence of oxygen.[1][14] All subsequent steps must be performed rapidly on ice or at 4°C.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes. Prepare lysis buffer (RIPA) by adding protease and phosphatase inhibitors immediately before use.[1][12]
-
Cell Harvest: Immediately after treatment, place the culture dishes on ice.
-
Washing: Aspirate the treatment medium and wash the cells once with ice-cold PBS.[1]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well/dish (e.g., 150 µL for a 6-well plate). Scrape the cells quickly and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation and Centrifugation: Incubate the lysate on ice for 15-30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.[12]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
Step 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a 1X final concentration. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load 20-50 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[15] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][15] A wet transfer at 100V for 1-2 hours at 4°C is recommended for a large protein like HIF-1α (~116 kDa).
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is common.[1][15][16] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions for 1 hour at room temperature.[1][2][15]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[1][15]
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) detection reagent and incubate it with the membrane for 1-5 minutes.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[1]
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or α-tubulin.[1]
Data Presentation and Analysis
The primary output will be an image of the Western blot showing bands corresponding to HIF-1α (approximately 95-120 kDa) and the loading control. Quantitative analysis can be performed by measuring the band intensity (densitometry) using software such as ImageJ. The intensity of the HIF-1α band should be normalized to the intensity of the corresponding loading control band.
Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Reference |
| Cell Culture & Treatment | ||
| Cell Confluency | 70-80% | [1] |
| This compound Concentration | 10 - 50 µM | [7][8] |
| Treatment Duration | 4 - 24 hours | [7][8] |
| Protein & Gel Electrophoresis | ||
| Protein Load per Lane | 20 - 50 µg | [15] |
| SDS-PAGE Gel Percentage | 7.5% | [1][15] |
| Antibody Dilutions | ||
| Primary Anti-HIF-1α Antibody | 1:500 - 1:2000 | [1][15] |
| Primary Anti-β-actin Antibody | 1:1000 - 1:5000 | [1] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | [15] |
| Incubation Times | ||
| Blocking | 1 hour at room temperature | [1][15] |
| Primary Antibody | Overnight at 4°C | [1][15] |
| Secondary Antibody | 1 hour at room temperature | [1][15] |
Troubleshooting
-
No/Weak HIF-1α Signal:
-
Rapid Degradation: Ensure all lysis and extraction steps were performed quickly on ice.[14]
-
Insufficient Induction: Increase the concentration or duration of this compound treatment.
-
Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts can enrich the signal.
-
Low Protein Load: Increase the amount of protein loaded per lane.
-
-
High Background:
-
Insufficient Blocking: Increase blocking time or use 5% BSA instead of milk.
-
Inadequate Washing: Increase the number or duration of wash steps.[15]
-
Antibody Concentration: Decrease the concentration of primary or secondary antibodies.
-
-
Multiple Bands:
-
HIF-1α can be post-translationally modified, which may result in bands of different molecular weights (~95 kDa for unprocessed, ~116 kDa or larger for modified forms).[6] Non-specific antibody binding may also occur; optimize antibody concentrations and blocking conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vulnerability of HIF1α and HIF2α to damage by proteotoxic stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1 alpha (HIF1A) | Abcam [abcam.cn]
- 5. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIF-1 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 11. HIF-1 alpha Polyclonal Antibody (39665) [thermofisher.com]
- 12. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. HIF-1 alpha/2alpha Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 16. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Performing Angiogenesis Assays with Iox2 Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathologies, including cancer.[1] The ability to modulate angiogenesis is a key target for therapeutic development. Iox2 sodium is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase-2 (PHD2), a key enzyme in the oxygen-sensing pathway.[2][3]
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau tumor suppressor protein (pVHL) to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2][4] By inhibiting PHD2, this compound prevents this degradation, causing HIF-1α to stabilize even in the presence of oxygen.[2] The stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutive HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) on target genes.[4][5] This transcriptional activation upregulates numerous pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which stimulates endothelial cell proliferation, migration, and tube formation.[3][6][7]
Due to this mechanism, this compound is expected to act as a pro-angiogenic agent. The following protocols are designed to assess and quantify the pro-angiogenic effects of this compound using standard in vitro, ex vivo, and in vivo models.
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound induces a pro-angiogenic response.
Caption: this compound signaling pathway leading to angiogenesis.
Experimental Protocols
Herein are detailed protocols for three widely used angiogenesis assays. For each assay, it is crucial to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control (e.g., VEGF).
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (BME), such as Matrigel®.[8][9] It is a rapid and quantitative method to screen for pro- or anti-angiogenic compounds.[10]
Caption: Workflow for the endothelial cell tube formation assay.
Methodology:
-
Preparation:
-
Thaw growth factor-reduced BME (e.g., Matrigel®) overnight at 4°C. Keep all tips and plates that will contact the BME pre-chilled.[11]
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-cooled 96-well plate. Ensure the entire bottom surface is covered.
-
Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize.
-
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency. For the assay, serum-starve the cells for 2-4 hours in a basal medium with 0.5-1% FBS.
-
Harvest cells using a gentle dissociation reagent (e.g., Accutase) and resuspend them in a low-serum medium to a concentration of 1.5-3.0 x 10⁵ cells/mL.
-
Prepare treatment media:
-
Vehicle Control: Basal medium + solvent (e.g., 0.1% DMSO).
-
This compound: Basal medium + desired concentrations of this compound (e.g., 10, 25, 50 µM).[3]
-
Positive Control: Basal medium + VEGF (e.g., 20 ng/mL).
-
-
-
Assay Procedure:
-
Add 100 µL of the cell suspension (containing 1.5 x 10⁴ cells) to each BME-coated well.
-
Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically. Peak formation often occurs between 12 and 18 hours.[12]
-
-
Data Acquisition and Analysis:
-
Capture images of the tube network in each well using an inverted microscope at 4x or 10x magnification.
-
Quantify angiogenesis using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include total tube length, number of junctions/nodes, and number of loops/meshes.
-
Ex Vivo: Aortic Ring Assay
This assay uses explants from an aorta cultured in a 3D matrix. It is a robust model that maintains the cellular complexity of the vessel wall, including endothelial cells, pericytes, and fibroblasts, providing a more physiologically relevant environment than 2D cell culture.[13][14]
Caption: Workflow for the ex vivo aortic ring assay.
Methodology:
-
Preparation:
-
Humanely euthanize a 6-7 week old mouse or rat and dissect the thoracic aorta into a petri dish containing cold, sterile PBS or serum-free medium.[13][15]
-
Under a stereomicroscope, carefully remove all periadventitial fibro-adipose tissue.[13]
-
Slice the aorta into uniform 1 mm rings using a sterile surgical blade.[13][15]
-
-
Embedding and Treatment:
-
Coat the wells of a 24- or 48-well plate with a thin layer of BME and allow it to polymerize at 37°C.[16]
-
Place a single aortic ring in the center of each well.[13]
-
Carefully cover the ring with another layer of BME (approx. 150-200 µL).[13][16]
-
Return the plate to the 37°C incubator for 30 minutes to solidify the top layer.
-
Prepare treatment media in serum-free endothelial basal medium. Add this compound, vehicle, or positive controls (e.g., VEGF).
-
Add 500 µL of the appropriate medium to each well.[13]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C with 5% CO₂ for up to 12 days.[13]
-
Replace the culture medium with fresh treatment medium every 2-3 days.
-
Monitor and photograph the outgrowth of microvessels from the rings every other day, starting from day 6, using a phase-contrast microscope.[13]
-
Quantify the extent of sprouting by measuring the area of outgrowth or counting the number of sprouts using image analysis software.
-
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model that utilizes the highly vascularized membrane of a chicken embryo. It is cost-effective, relatively simple, and allows for the assessment of angiogenesis in a living system.[17][18][19]
Caption: Workflow for the in vivo CAM assay.
Methodology:
-
Egg Preparation:
-
Treatment:
-
On embryonic day 7 or 8, prepare the test substances. Dissolve this compound in a biocompatible solvent.
-
Impregnate sterile carrier discs (e.g., 5x5 mm filter paper or a biocompatible gel sponge) with a known amount of this compound, vehicle control, or a positive control (VEGF).[19]
-
Briefly open the window and carefully place a single disc onto the CAM, preferably over a region with small blood vessels.[19]
-
Reseal the window and return the eggs to the incubator for an additional 48-72 hours.
-
-
Analysis:
-
After incubation, re-open the window. The area around the disc can be photographed in situ.
-
Alternatively, fix the CAM by adding a methanol/acetone (1:1) mixture.[19][20]
-
Carefully excise the portion of the CAM underneath and surrounding the disc, spread it flat on a glass slide, and photograph it under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessel branch points converging towards the disc within a defined circular area.[19][20]
-
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with statistical significance noted.
Table 1: Example Data Summary for Tube Formation Assay
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Loops |
|---|---|---|---|---|
| Negative Control | - | 1520 ± 180 | 45 ± 8 | 25 ± 5 |
| Vehicle Control | 0.1% DMSO | 1550 ± 210 | 48 ± 10 | 27 ± 6 |
| This compound | 10 µM | 2100 ± 250* | 75 ± 12* | 48 ± 9* |
| This compound | 25 µM | 2850 ± 310** | 110 ± 15** | 72 ± 11** |
| This compound | 50 µM | 3400 ± 350** | 145 ± 20** | 95 ± 14** |
| Positive Control | 20 ng/mL VEGF | 3550 ± 380** | 152 ± 18** | 101 ± 13** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Example Data Summary for Aortic Ring Assay
| Treatment Group | Concentration | Microvessel Outgrowth Area (mm²) | Number of Sprouts |
|---|---|---|---|
| Negative Control | - | 0.85 ± 0.15 | 35 ± 7 |
| Vehicle Control | 0.1% DMSO | 0.88 ± 0.18 | 38 ± 9 |
| This compound | 10 µM | 1.25 ± 0.22* | 55 ± 11* |
| This compound | 25 µM | 1.80 ± 0.28** | 82 ± 14** |
| This compound | 50 µM | 2.35 ± 0.35** | 115 ± 19** |
| Positive Control | 50 ng/mL VEGF | 2.50 ± 0.40** | 124 ± 21** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 3: Example Data Summary for CAM Assay
| Treatment Group | Concentration | Number of Vessel Branch Points |
|---|---|---|
| Negative Control | - | 22 ± 4 |
| Vehicle Control | 0.1% DMSO | 24 ± 5 |
| This compound | 5 nmol/disc | 38 ± 6* |
| This compound | 10 nmol/disc | 55 ± 8** |
| This compound | 20 nmol/disc | 72 ± 11** |
| Positive Control | 100 ng/disc VEGF | 78 ± 10** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
References
- 1. Reactive Oxygen Species and Angiogenesis: NADPH Oxidase as Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypoxia-Inducible Factor-1 in Physiological and Pathophysiological Angiogenesis: Applications and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor-1 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. mdpi.com [mdpi.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Endothelial Tube Formation Assay [cellbiologics.com]
- 13. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Aortic ring assay [protocols.io]
- 16. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Inducing Chemical Hypoxia In Vitro: Application Notes and Protocols for Iox2 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to inducing a hypoxic response in vitro using Iox2 sodium, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2). By inhibiting PHD2, Iox2 stabilizes the alpha subunit of HIF-1 (HIF-1α), a master regulator of the cellular response to low oxygen. This leads to the activation of hypoxia-responsive genes, effectively mimicking a true hypoxic state. These application notes detail the mechanism of action of Iox2, provide quantitative data on its efficacy, and offer detailed protocols for its use in cell culture, including methods for assessing the downstream effects.
Introduction
The cellular response to hypoxia is a critical factor in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression. The Hypoxia-Inducible Factor (HIF) transcription factors are central to this response. Under normoxic conditions, the HIF-1α subunit is continuously synthesized but rapidly degraded. This degradation is initiated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation.[1]
Iox2 is a small molecule inhibitor of PHD2, the primary oxygen sensor responsible for regulating HIF-1α stability.[2][3] By selectively inhibiting PHD2, Iox2 prevents the hydroxylation and subsequent degradation of HIF-1α, leading to its accumulation and translocation to the nucleus.[1][4] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[1][4] This chemically induced hypoxia provides a powerful and reproducible tool for studying the downstream consequences of HIF pathway activation in a controlled in vitro setting.
Mechanism of Action of Iox2
Iox2 acts as a competitive inhibitor of 2-oxoglutarate, a co-substrate of PHD enzymes. By binding to the active site of PHD2, Iox2 prevents the hydroxylation of HIF-1α, thereby stabilizing it.
Caption: Mechanism of Iox2-induced chemical hypoxia.
Quantitative Data
The efficacy of Iox2 is demonstrated by its low nanomolar IC50 value for PHD2 and its effects on downstream gene expression.
| Parameter | Value | Source |
| Molecular Weight | 352.34 g/mol | [5] |
| Purity | ≥98% | [5][6] |
| IC50 for PHD2 | 21-22 nM | [2][5][7][8][9] |
| Solubility | DMSO: ~5-10 mg/mLDMF: ~14 mg/mLAqueous Buffer (1:1 DMF:PBS, pH 7.2): ~0.5 mg/mL | [6][7][8] |
| Storage | Solid: -20°C (≥4 years)DMSO Stock: -20°C (1 year) or -80°C (2 years) | [2][5][6] |
Table 1: Physicochemical Properties of Iox2
| Cell Line | Cancer Type | IC50 (µM) |
| WSU-DLCL2 | Lymphoid Neoplasm Diffuse Large B-cell Lymphoma (DLBC) | 0.00197 |
| NCI-H292 | Lung Carcinoma | 0.00234 |
| OPM-2 | Myeloma | 0.00241 |
| NCI-H2110 | Lung Carcinoma | 0.00257 |
| SU-DHL-4 | Lymphoid Neoplasm Diffuse Large B-cell Lymphoma (DLBC) | 0.00279 |
Table 2: Iox2 IC50 Values in Various Cancer Cell Lines (Data from Genomics of Drug Sensitivity in Cancer)[3]
| Cell Line | Iox2 Concentration | Incubation Time | Observed Effect |
| Human Renal Carcinoma (RCC4) | 50 µM | 4-6 hours | Inhibition of HIF-1α hydroxylation |
| Human Embryonic Kidney (HEK293T) | Not specified | 6 hours | Increased HIF-1α levels |
| Human Bone Osteosarcoma (U2OS) | Not specified | 6 hours | Increased HIF-1α levels |
| Normal Human Epidermal Keratinocytes (NHEK) | 50 µM | 24 hours | Increased transcription of VEGF-A and BNIP3 |
| Normal Human Dermal Fibroblasts (NHDF) | 50 µM | 24 hours | Increased transcription of VEGF-A and BNIP3 |
| Human Breast Cancer (MCF-7) | 250 µM | 16 hours | Up-regulation of hypoxia-induced genes |
| Human Hepatic Stellate Cells (HSCs) | 0.3 - 1 µM | Not specified | Enhanced fibrotic phenotype |
| KB cells | 5 - 100 µM | 6 hours | Increased HIF-1α levels |
Table 3: Effective Concentrations of Iox2 in Various In Vitro Models
Experimental Protocols
Preparation of Iox2 Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of Iox2 in anhydrous DMSO. For example, dissolve 3.52 mg of Iox2 (MW: 352.34 g/mol ) in 1 mL of DMSO.
-
Vortex gently to ensure complete dissolution.[5]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
-
Store at -20°C for up to one year or -80°C for up to two years.[2][5]
-
-
Working Solution:
-
On the day of the experiment, prepare the final working solution fresh from the DMSO stock.[5]
-
To minimize precipitation, first dilute the concentrated DMSO stock in a small volume of serum-free medium or PBS before adding it to the final culture volume.[5]
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[5]
-
Ensure the cell culture medium is at 37°C when adding the Iox2 solution to aid solubility.[5]
-
Induction of Chemical Hypoxia in Cell Culture
Caption: General workflow for inducing chemical hypoxia with Iox2.
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.[10]
-
Iox2 Treatment:
-
Perform a dose-response experiment to determine the optimal Iox2 concentration for your specific cell line, with commonly used concentrations ranging from 10 µM to 50 µM.[10]
-
A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the peak HIF-1α activation time, as significant accumulation can often be observed within 4 to 8 hours.[10]
-
Remove the existing medium from the cells and replace it with the pre-warmed medium containing the desired final concentration of Iox2.
-
Include a vehicle control group treated with the same concentration of DMSO as the Iox2-treated cells.[10]
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the predetermined optimal time.[10]
-
Harvesting: After incubation, harvest the cells or cell culture supernatants for downstream analysis.
Assessment of HIF-1α Stabilization by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Antibody against a housekeeping protein (e.g., β-actin or GAPDH) for a loading control.[1]
Protocol:
-
Protein Extraction: Lyse the cells on ice and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a membrane.[3][10]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[1]
-
Loading Control: Strip and re-probe the membrane with an antibody against a housekeeping protein to ensure equal protein loading.[1]
Quantification of Downstream Target Gene Expression (e.g., VEGF) by ELISA
Materials:
-
Commercially available ELISA kit for the target protein (e.g., human VEGF)
-
Microplate reader
Protocol:
-
Sample Collection: Collect cell culture supernatants from Iox2-treated and control cells.
-
ELISA Procedure:
-
Perform the assay according to the manufacturer's protocol.[1]
-
Briefly, add standards and samples to a microplate pre-coated with a capture antibody.
-
After washing, add a detection antibody.
-
Following another wash, add a substrate solution and stop the reaction.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the target protein based on the standard curve.
Troubleshooting
-
Precipitation of Iox2 in Media: To avoid this, perform an initial dilution of the DMSO stock in a small volume of serum-free medium or PBS before adding it to the final culture volume. Ensure the medium is at 37°C.[5]
-
Low HIF-1α Signal: Optimize the Iox2 concentration and incubation time for your specific cell line. Ensure that protein extraction is performed quickly and on ice to prevent protein degradation.
-
Cell Viability Issues: High concentrations of Iox2 or DMSO can be toxic. Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is ≤ 0.1%.[5]
Conclusion
This compound is a valuable tool for inducing a chemical hypoxic response in vitro. Its high potency and selectivity for PHD2 allow for the robust stabilization of HIF-1α and the subsequent activation of hypoxia-related signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize Iox2 in their studies of hypoxia-mediated cellular processes. It is crucial to optimize experimental conditions, such as Iox2 concentration and incubation time, for each specific cell line and experimental goal.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. IOX2 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. IOX2 | Structural Genomics Consortium [thesgc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Iox2 Sodium Vehicle Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iox2 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase-2 (PHD2).[1][2][3][4] By inhibiting PHD2, Iox2 prevents the hydroxylation of the HIF-1α subunit, leading to its stabilization and accumulation.[1][3] This, in turn, promotes the transcription of HIF-target genes, which are crucial regulators of the cellular response to hypoxia and are involved in processes such as angiogenesis and erythropoiesis.[3] The sodium salt of Iox2 is often favored for in vivo studies due to its potential for improved aqueous solubility compared to the free acid form, which can simplify vehicle formulation for parenteral administration routes like intraperitoneal (IP) injection.[5]
These application notes provide a detailed protocol for the preparation and intraperitoneal administration of an Iox2 sodium salt vehicle formulation for use in preclinical research.
Quantitative Data Summary
Iox2 Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 352.34 g/mol | [1][6] |
| Appearance | White to beige crystalline solid/powder | [6][7][8] |
| Purity | ≥98% | [6] |
| Storage (Solid) | -20°C for ≥ 4 years | [6][9] |
Iox2 Solubility Data
| Solvent | Solubility | Source |
| DMSO | ~5-7 mg/mL | [1][6][8][10] |
| DMF | ~14 mg/mL | [6][9] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [6][9] |
| Water | Sparingly soluble | [6][11] |
Iox2 Stock Solution Stability
| Solvent | Storage Temperature | Stability | Source |
| DMSO | -80°C | 1 year | [1][2] |
| DMSO | -20°C | 1 month | [1] |
| Aqueous Solution | Not specified | Not recommended for storage > 1 day | [6] |
Signaling Pathway of Iox2
Caption: Iox2 inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.
Experimental Protocols
Preparation of this compound Salt Vehicle for Intraperitoneal Injection
This protocol details the preparation of a vehicle formulation suitable for dissolving this compound salt for IP injection in rodents. The formulation uses a co-solvent system to ensure solubility and stability. For in vivo studies, a common dosage of Iox2 is 10 mg/kg administered via IP injection.[2]
Materials:
-
This compound salt (MW: ~374.32 g/mol , assuming monosodium salt)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG 300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% saline solution
Vehicle Composition:
-
5% DMSO
-
40% PEG 300
-
5% Tween 80
-
50% Sterile Saline (0.9% NaCl)
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals and the desired dose volume (typically 5-10 mL/kg for mice).
-
Weigh this compound Salt: Accurately weigh the required amount of this compound salt based on the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 10 mL/kg, the final concentration is 1 mg/mL).
-
Initial Solubilization: In a sterile conical tube, add the weighed this compound salt. Add the required volume of DMSO (5% of the final volume) and vortex or sonicate briefly until the compound is fully dissolved.
-
Add Co-solvents: Add the required volume of PEG 300 (40% of the final volume) and Tween 80 (5% of the final volume) to the DMSO/Iox2 mixture. Mix thoroughly until the solution is clear and homogenous.
-
Final Dilution: Slowly add the sterile 0.9% saline (50% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any particulates. This formulation should be prepared fresh before each experiment. Do not store the final aqueous formulation for more than a day.[6]
-
Vehicle Control: Prepare a vehicle-only solution by following the same procedure but omitting the this compound salt.
Intraperitoneal Injection Protocol (Mouse Model)
This protocol provides a step-by-step guide for the IP administration of the prepared this compound salt formulation.
Materials:
-
Prepared this compound salt dosing solution and vehicle control
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate size sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures before the experiment begins.
-
Dosage Calculation: Weigh each animal immediately before injection. Calculate the specific volume of the Iox2 solution to be injected based on the animal's weight and the target dose (e.g., 10 mg/kg).
-
Animal Restraint: Properly restrain the mouse by securing the loose skin at the back of the neck. Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This position allows the abdominal organs to move away from the injection site.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Administration: Inject the calculated volume of the Iox2 formulation or vehicle control smoothly and steadily.
-
Needle Withdrawal: Withdraw the needle and return the animal to its cage.
-
Post-Injection Monitoring: Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as required by the study design.
Experimental Workflow Diagram
Caption: Workflow from Iox2 formulation preparation to in vivo administration and subsequent analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IOX2 | Structural Genomics Consortium [thesgc.org]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. IOX2 CAS#: 931398-72-0 [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. IOX2 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
Step-by-step guide for Iox2 sodium stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of Iox2 sodium salt, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes. Iox2 is a valuable chemical probe for studying the physiological and pathological roles of the HIF pathway, which is integral to cellular responses to hypoxia and is implicated in various processes such as angiogenesis, erythropoiesis, and cancer progression. This document offers detailed protocols for stock solution preparation, experimental workflows for cell-based assays, and a summary of the key physicochemical properties of this compound salt.
Physicochemical Properties and Data Presentation
This compound salt offers advantages in aqueous solubility compared to its free acid counterpart, making it a suitable choice for various experimental setups. The following table summarizes the key quantitative data for this compound salt.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N₂NaO₅ | [1] |
| Molecular Weight | 374.32 g/mol | [1][2] |
| CAS Number | 2377239-85-3 | [1] |
| Aqueous Solubility | Higher than Iox2 free acid | [1][2] |
| Organic Solvent Solubility | Soluble in DMSO | [1][2] |
| IC₅₀ for PHD2 | 22 nM | [3] |
| Recommended Storage | -20°C or -80°C for long-term storage | [2] |
| Stock Solution Stability | Stable for extended periods in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocols
I. Preparation of 10 mM this compound Salt Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound salt, a common starting concentration for in vitro experiments.
Materials:
-
This compound salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, dissolve 3.74 mg of this compound salt (MW: 374.32 g/mol ) in 1 mL of solvent.[2]
-
Dissolution:
-
Using DMSO (Recommended for most in vitro applications): Add 1 mL of anhydrous DMSO to the vial containing 3.74 mg of this compound salt.
-
Using sterile water: Add 1 mL of sterile water to the vial. If using water, ensure the final pH of the solution is neutral to basic to maintain solubility.[2]
-
-
Vortexing: Vortex the solution thoroughly until the this compound salt is completely dissolved.[2] Gentle sonication can also be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C for long-term stability.[2]
II. In Vitro Cell-Based Assay for HIF-1α Stabilization
This protocol outlines a general procedure for treating cultured cells with Iox2 to assess the stabilization of HIF-1α.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound salt stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer and protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).[2]
-
Preparation of Working Solution: Dilute the 10 mM Iox2 stock solution in pre-warmed complete culture medium to the desired final working concentrations (e.g., 1, 10, 50 µM).[2] It is crucial to also prepare a vehicle control using the same final concentration of DMSO as the highest Iox2 treatment.[2]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Iox2 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) under normoxic conditions (21% O₂).[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS.[2] Subsequently, lyse the cells using an appropriate lysis buffer containing protease inhibitors to prepare cell lysates for downstream analysis (e.g., Western blotting for HIF-1α).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of Iox2 and a typical experimental workflow.
Caption: Mechanism of Iox2-mediated HIF-1α stabilization.
References
Application Notes: Utilizing Iox2 Sodium for HIF-1α Stabilization in 3D Cell Culture Models
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug development to more accurately mimic the complex in vivo tumor microenvironment.[1][2] These models replicate crucial aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) interactions, which are often absent in traditional 2D monolayer cultures.[3][4] A key feature of the tumor microenvironment is hypoxia, which plays a critical role in tumor progression, angiogenesis, and therapeutic resistance. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor.
Iox2 sodium is a potent and specific inhibitor of prolyl-hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting PHDs, this compound effectively stabilizes HIF-1α, even in the presence of oxygen, thereby inducing a "pseudo-hypoxic" state. This makes this compound a valuable pharmacological tool to study the downstream effects of HIF-1α signaling in a controlled and reproducible manner within 3D cell culture systems.
These application notes provide detailed protocols for using this compound to stabilize HIF-1α in a 3D spheroid model, enabling researchers to investigate its effects on cell viability, gene expression, and protein signaling pathways.
Mechanism of Action: this compound-Induced HIF-1α Stabilization
The following diagram illustrates the signaling pathway affected by this compound. Under normal oxygen levels (normoxia), PHD enzymes hydroxylate HIF-1α, leading to its ubiquitination and subsequent degradation. This compound blocks this action, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes such as Vascular Endothelial Growth Factor (VEGF).
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Experimental Protocols
The following protocols are designed for researchers using cancer cell spheroids to model solid tumors. These can be adapted for other types of 3D cultures, such as organoids, with appropriate modifications to culture conditions.
Protocol 1: Spheroid Formation and Treatment with this compound
This protocol describes the generation of uniform spheroids using the liquid overlay technique and their subsequent treatment with this compound.
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound (stock solution prepared in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture and harvest cells using standard procedures.
-
Perform a cell count and determine cell viability.
-
Resuspend cells in complete medium to a final concentration of 1 x 10⁴ cells/mL.
-
Carefully add 100 µL of the cell suspension to each well of a ULA 96-well plate (results in 1,000 cells/well).
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours until single, compact spheroids form in each well. Monitor spheroid formation daily using an inverted microscope.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution to achieve 2X final concentrations (e.g., 20 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove 100 µL of old medium from each well containing a spheroid.
-
Gently add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the spheroids for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment in 3D Spheroids
This protocol uses a luminescence-based assay to quantify ATP levels as an indicator of cell viability within the spheroids.
Materials:
-
Iox2-treated spheroids in a 96-well plate
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plate compatible with a luminometer
-
Multichannel pipette
Procedure:
-
Equilibrate the plate with spheroids and the viability reagent to room temperature for 30 minutes.
-
Add a volume of the viability reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Protein Extraction and Western Blot for HIF-1α Stabilization
This protocol details how to extract total protein from spheroids to confirm the stabilization of HIF-1α via Western blot.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Spheroid-disrupting tool (e.g., pellet pestle or sonicator)
-
BCA protein assay kit
-
Primary antibody (anti-HIF-1α) and secondary HRP-conjugated antibody
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Spheroid Lysis:
-
Collect spheroids from each condition (pooling several spheroids may be necessary) into a microcentrifuge tube.
-
Wash twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to the spheroids.
-
Mechanically disrupt the spheroids using a pellet pestle or by sonicating on ice.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and Western blot analysis using standard protocols.
-
Probe the membrane with anti-HIF-1α and a loading control antibody.
-
Visualize bands using an appropriate chemiluminescent substrate and imaging system.
-
Experimental Workflow and Data Presentation
A typical experimental workflow for investigating the effects of this compound in a 3D cell culture model is outlined below.
Caption: General experimental workflow for using this compound in 3D spheroid models.
Representative Data
The following tables present example data that could be obtained from the described experiments. These are for illustrative purposes only.
Table 1: Effect of this compound on Spheroid Viability and Size Viability and spheroid diameter measured after 48 hours of treatment. Data are represented as mean ± standard deviation (n=8). Viability is normalized to the vehicle control.
| This compound (µM) | Relative Viability (%) | Spheroid Diameter (µm) |
| 0 (Vehicle) | 100.0 ± 5.2 | 450 ± 25 |
| 10 | 98.5 ± 4.8 | 455 ± 30 |
| 50 | 95.1 ± 6.1 | 462 ± 28 |
| 100 | 88.7 ± 5.5 | 445 ± 32 |
| 200 | 75.3 ± 7.0 | 410 ± 35 |
Table 2: Gene Expression Analysis of HIF-1α Target Genes Relative fold change in mRNA expression of VEGFA and GLUT1 in spheroids treated for 24 hours, as measured by RT-qPCR. Data normalized to the vehicle control.
| This compound (µM) | VEGFA (Fold Change) | GLUT1 (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 10 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 50 | 6.8 ± 0.7 | 4.5 ± 0.5 |
| 100 | 12.4 ± 1.1 | 8.2 ± 0.9 |
| 200 | 11.8 ± 1.3 | 7.9 ± 1.0 |
This compound serves as a powerful tool for inducing a stable and titratable pseudo-hypoxic state in 3D cell culture models. The protocols provided herein offer a framework for generating spheroids, applying this compound treatment, and performing key downstream analyses to investigate the functional consequences of HIF-1α stabilization. This approach allows researchers to dissect the complex signaling pathways involved in tumor hypoxia in a highly controlled and physiologically relevant in vitro system, bridging the gap between traditional 2D culture and in vivo studies.[5]
References
- 1. Scaffold-based 3D cell culture models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling Extracellular Matrix Reorganization in 3D Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3D cell cultures, as a surrogate for animal models, enhance the diagnostic value of preclinical in vitro investigations by adding information on the tumour microenvironment: a comparative study of new dual-mode HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iox2 Sodium Treatment in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression, metastasis, and therapeutic response. A key feature of the TME is hypoxia, which activates the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of genes involved in angiogenesis, metabolic reprogramming, and immune evasion. Iox2 (N-[[4-hydroxy-1-methyl-7-phenoxy-2-quinolinyl]carbonyl]glycine) is a potent and selective small-molecule inhibitor of HIF Prolyl Hydroxylase 2 (PHD2). By inhibiting PHD2, Iox2 stabilizes HIF-1α, thereby mimicking a hypoxic response and providing a powerful tool to investigate the multifaceted roles of the HIF-1α signaling pathway in the TME. These application notes provide detailed protocols for the use of Iox2 in both in vitro and in vivo models to study its effects on the tumor microenvironment.
Introduction to Iox2 Sodium
This compound is the salt form of Iox2, a compound that functions as a specific inhibitor of the prolyl hydroxylase-2 (PHD2) enzyme, with an IC50 of 22 nM.[1] Under normoxic conditions, PHD2 hydroxylates proline residues on the HIF-1α subunit, leading to its ubiquitination and subsequent proteasomal degradation.[2][3] By inhibiting PHD2, Iox2 prevents this degradation, resulting in the stabilization and accumulation of HIF-1α.[2][3] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes that play crucial roles in adapting to a hypoxic environment.[1][3] This targeted activity makes Iox2 an invaluable chemical probe for elucidating the downstream effects of HIF-1α activation in the context of the tumor microenvironment.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Iox2.
Table 1: Iox2 Inhibitory Activity
| Parameter | Value | Reference |
| PHD2 IC50 | 21 nM | [2] |
| PHD2 IC50 | 22 nM | [1] |
Table 2: Iox2 In Vitro Anti-proliferative Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.00197 |
| NCI-H292 | Lung Carcinoma | 0.048961 |
| NCI-H2795 | Mesothelioma | 0.062026 |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | 0.068010 |
| SK-MEL-28 | Melanoma | 0.068999 |
| TOV-112D | Ovarian Adenocarcinoma | 0.072666 |
| SF295 | Glioblastoma | 0.078090 |
| MDA-MB-415 | Breast Ductal Carcinoma | 0.094572 |
| LNCaP-Clone-FGC | Prostate Carcinoma | 0.120251 |
| RCC-ER | Kidney Renal Clear Cell Carcinoma | 0.149651 |
| (Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database)[2] |
Table 3: Iox2 In Vivo Administration Parameters in Murine Models
| Parameter | Value | Route of Administration | Reference |
| Effective Dose | 10 - 40 mg/kg | Intraperitoneal (IP) | [3] |
| Dosing Frequency | Single dose or daily | Intraperitoneal (IP) | [3] |
| Tumor Growth Inhibition | Dose-dependent | Oral (in chow) | [3] |
Signaling Pathway and Experimental Workflow
Iox2 Mechanism of Action: HIF-1α Stabilization
References
Application Notes and Protocols: Assessing VEGF Expression Following Iox2 Sodium Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Its expression is tightly controlled and an upregulation is associated with various physiological and pathological processes, including tumor growth and metastasis.[2] The Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that, under hypoxic conditions, activates the transcription of genes involved in the adaptive response to low oxygen, including VEGF.[3][4]
Iox2 sodium is a potent and selective inhibitor of the prolyl hydroxylase domain-containing protein 2 (PHD2).[5][6] Under normal oxygen levels, PHD enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation.[5] By inhibiting PHD2, Iox2 prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of target genes like VEGF.[3][5] This application note provides detailed protocols for assessing the induction of VEGF expression in response to this compound stimulation in a research setting.
Iox2 Signaling Pathway Leading to VEGF Expression
The following diagram illustrates the signaling cascade initiated by Iox2, culminating in the expression of VEGF.
Caption: Iox2 inhibits PHD2, leading to HIF-1α stabilization and subsequent VEGF gene transcription.
Experimental Workflow for Assessing VEGF Expression
A systematic approach is crucial for accurately quantifying the effects of Iox2 stimulation on VEGF expression. The following diagram outlines the general experimental workflow.
References
- 1. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial growth factor signaling in hypoxia and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Iox2 sodium solubility issues in aqueous media
Welcome to the technical support center for Iox2 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the effective use of this compound in your experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Iox2 and this compound?
A1: Iox2 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2).[1] It is a valuable tool for studying the physiological and pathological roles of the HIF pathway.[2] Iox2 is the free acid form, while this compound is the sodium salt. The primary distinction between the two lies in their solubility and stability. This compound is expected to have higher aqueous solubility than Iox2 free acid, which is advantageous for preparing aqueous stock solutions and for in vivo studies.[2]
Q2: What is the mechanism of action of Iox2?
A2: Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for degradation by the proteasome.[1] By inhibiting PHD2, Iox2 prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[1] This effectively mimics a hypoxic response.[1]
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid is stable for years when stored at -20°C.[3] For long-term storage of stock solutions, it is recommended to prepare a concentrated stock in anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -80°C.[3]
Q4: Can I dissolve this compound directly in water or PBS?
A4: While this compound is expected to have higher aqueous solubility than the free acid, direct dissolution in aqueous buffers may still be challenging.[2] For consistent results, it is recommended to first prepare a concentrated stock solution in an organic solvent like anhydrous DMSO.[4] This stock can then be diluted into your aqueous experimental medium.
Data Presentation
Physicochemical Properties of Iox2 and this compound
| Property | Iox2 Free Acid | This compound Salt | Key Considerations for Researchers |
| Molecular Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅N₂NaO₅ | The difference in molecular formula accounts for the differing molecular weights. |
| Molecular Weight | 352.34 g/mol [2] | 374.32 g/mol [2] | Use the correct molecular weight for accurate concentration calculations. |
| CAS Number | 931398-72-0[2] | 2377239-85-3[2] | Use the appropriate CAS number when searching for information on a specific form. |
| Aqueous Solubility | Insoluble[2] | Expected to be higher than the free acid[2] | The enhanced aqueous solubility of the sodium salt is advantageous for preparing stock solutions and for in vivo studies requiring aqueous formulations.[2] |
| Organic Solvent Solubility | Soluble in DMSO (≥17.6 mg/mL) and DMF[5] | Soluble in DMSO[5] | Both forms are readily soluble in DMSO for preparing concentrated stock solutions.[5] |
| Stability | Stable as a solid. Stock solutions in DMSO are stable for extended periods when stored at -20°C or -80°C.[2] | Generally, salt forms can be more susceptible to hygroscopicity. Stability in aqueous solution may be pH-dependent.[2] | Store the sodium salt in a desiccated environment. The pH of aqueous solutions should be controlled to prevent precipitation.[2] |
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Media
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to resolving this compound precipitation.
Potential Causes and Solutions:
-
Improper Stock Solution: If your stock solution is not fully dissolved, it will lead to precipitation upon dilution.
-
Solution: Ensure your this compound is completely dissolved in anhydrous DMSO. Gentle warming to 37°C and brief vortexing can aid dissolution.[1]
-
-
High Final Concentration of Organic Solvent: While DMSO is an excellent solvent for this compound, high final concentrations in your aqueous medium can be toxic to cells and may affect experimental results.
-
Solution: Keep the final DMSO concentration in your cell culture low, typically ≤ 0.1%.[1]
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution.
-
Solution: Perform a serial dilution. First, dilute the concentrated DMSO stock solution in a small volume of serum-free medium or PBS before adding it to the final culture volume. Add the diluted solution dropwise while gently vortexing the final medium.[6]
-
-
Low Temperature of Media: The solubility of many compounds, including this compound, can decrease at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[6]
-
-
Media Components: Complex cell culture media contain salts and other components that can interact with this compound and reduce its solubility.[1]
-
Solution: If precipitation persists, consider using a simpler basal medium for the initial dilution step.[1]
-
-
Sonication: Brief sonication can sometimes help to redissolve precipitated compounds.
-
Solution: After dilution, briefly sonicate the final working solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 374.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weigh out 3.74 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.[1]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) serum-free cell culture medium or PBS
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed serum-free medium or PBS. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 99 µL of serum-free medium to make a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium to get a final concentration of 10 µM.
-
Gently mix the final solution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Mandatory Visualization
Iox2 Mechanism of Action: HIF-1α Signaling Pathway
Caption: Iox2 inhibits PHD2, stabilizing HIF-1α and activating target genes.
References
Technical Support Center: Iox2 Sodium and HIF-1α Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when using Iox2 sodium to stabilize Hypoxia-Inducible Factor-1α (HIF-1α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for stabilizing HIF-1α?
Iox2 is a potent and selective, cell-permeable inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase-2 (PHD2).[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[3] This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and rapid degradation by the proteasome.[3][4][5] Iox2, by inhibiting PHD2, prevents this initial hydroxylation step.[6] Consequently, HIF-1α is not targeted for degradation, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.[3][5]
Q2: Why am I observing inconsistent or no HIF-1α stabilization after treating my cells with Iox2?
Inconsistent HIF-1α stabilization is a common issue that can stem from several factors:
-
Suboptimal Reagent Handling: Iox2 solutions, particularly in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2] It is recommended to prepare fresh dilutions in culture media for each experiment.[7] The stability of the sodium salt form may also be affected by hydration and exposure to oxygen.[8]
-
Inappropriate Experimental Conditions: The effective concentration and incubation time for Iox2 are highly dependent on the cell type.[7] A generic protocol may not yield optimal results. It is crucial to perform dose-response and time-course experiments for each new cell line.[7]
-
Cell Culture Variables: High cell confluency can lead to baseline hypoxia, masking the effect of Iox2.[7] Ensure consistent cell density and passage number between experiments. Certain media components, like high glucose, have been shown to impair HIF-1α accumulation.[9]
-
Protein Extraction and Detection Issues: HIF-1α has an extremely short half-life (less than 5 minutes) in the presence of oxygen.[5][10] Samples must be handled rapidly on ice, and lysis buffers should contain fresh protease inhibitors.[7][11] For robust detection, using nuclear extracts is highly recommended, as stabilized HIF-1α is active in the nucleus.[7]
Q3: What is the recommended concentration and incubation time for Iox2?
The optimal concentration and incubation time vary significantly across different cell lines. Published studies commonly use concentrations ranging from 10 µM to 50 µM.[7] Significant HIF-1α accumulation can often be observed within 4 to 8 hours of treatment.[7] However, for your specific cell line, it is essential to perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) and a time-course experiment (e.g., 2, 4, 6, 8, 16, 24 hours) to determine the peak stabilization window.[7]
Q4: How should I prepare and store this compound solutions?
Iox2 is soluble in DMSO up to 100 mM but is insoluble in water and ethanol.[2]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO.[2][7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[2]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium. Prepare this working solution fresh for each use.[7]
Q5: What are the best practices for detecting HIF-1α by Western blot after Iox2 treatment?
Detecting the stabilized HIF-1α protein requires careful sample preparation and Western blotting technique.
-
Sample Lysis: After treatment, immediately place cells on ice and wash with ice-cold PBS. Lyse the cells quickly using a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[7]
-
Nuclear Extraction: To enrich the HIF-1α signal, perform a nuclear extraction. Stabilized HIF-1α translocates to the nucleus to be transcriptionally active.[7]
-
Protein Quantification: Accurately determine the protein concentration of your extracts to ensure equal loading.
-
Loading Amount: HIF-1α can be a low-abundance protein. It is recommended to load a sufficient amount of protein, typically 30-50 µg of nuclear extract per lane.[7]
-
Antibody Selection: Use a primary antibody that has been validated for the specific detection of HIF-1α in your application (e.g., Western blot).
-
Controls: Always include a positive control (e.g., cells treated with cobalt chloride or grown in hypoxia) and a negative (vehicle) control.[12]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the normal degradation pathway of HIF-1α under normoxic conditions and how Iox2 intervenes to induce its stabilization.
Caption: Iox2 inhibits PHD2, preventing HIF-1α degradation and promoting its stabilization.
Quantitative Data Summary
The efficacy of Iox2 is cell-line dependent. The following table summarizes effective concentrations and treatment durations reported in various studies. Note that this data should be used as a starting point for optimization in your specific experimental system.
| Cell Line | Iox2 Concentration | Treatment Duration | Outcome | Reference(s) |
| Human Renal Carcinoma (RCC4) | 50 µM | 6 hours | Inhibition of HIF-1α hydroxylation | [2][13] |
| Human Platelets | 10 - 50 µM | Not specified | Upregulated HIF-1α expression | [1][14] |
| NHEK & NHDF | 50 µM | 24 hours | Increased VEGF-A and BNIP3 transcription | [1][14] |
| KB Cells | 5 - 100 µM | 6 hours | Dose-dependent increase in HIF-1α levels | [15] |
| HeLa Cells | Not specified | 6 - 24 hours | HIF-1α stabilization (peaking before 24h) | [15] |
| Primary Human HSCs | Not specified | Not specified | Increased fibrotic marker levels | [16] |
| PC12 Cells (HIF-1 induction) | 20 µM | 20 hours | Increased Nox2 expression (via DFO) | [17] |
| HEK293T, U2OS | Not specified | 6 hours | Increased HIF-1α levels | [13] |
NHEK: Normal Human Epidermal Keratinocytes; NHDF: Normal Human Dermal Fibroblasts; HSCs: Hepatic Stellate Cells.
Troubleshooting Guide
Use this guide to diagnose and solve common issues with Iox2-mediated HIF-1α stabilization.
Caption: A logical workflow to troubleshoot inconsistent HIF-1α stabilization.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell line and experimental setup.
Protocol 1: Iox2 Treatment of Cultured Cells
This protocol outlines the steps for treating adherent cells with Iox2 to stabilize HIF-1α.
-
Cell Seeding: Plate cells at a density that will achieve 70-80% confluency at the time of treatment.[7] Overly confluent cells may become hypoxic, leading to high baseline HIF-1α levels.[7]
-
Iox2 Preparation: Prepare a stock solution of Iox2 in sterile, anhydrous DMSO.[7] On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration(s) in pre-warmed, complete cell culture medium.
-
Cell Treatment: Aspirate the existing medium from the cells. Add the Iox2-containing medium. Prepare a vehicle control by adding medium containing the same final concentration of DMSO used for the highest Iox2 dose.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO₂.[7]
-
Cell Harvesting: After incubation, immediately place the culture dish on ice. Wash the cells once with ice-cold PBS. Proceed immediately to protein extraction.[7]
Protocol 2: Nuclear Extraction and Western Blotting for HIF-1α
This protocol is critical for reliably detecting stabilized HIF-1α.
-
Nuclear Extraction: Lyse the harvested cells and isolate the nuclear fraction using a commercial nuclear extraction kit or a standard biochemical fractionation protocol. It is imperative to keep samples on ice and use buffers containing fresh protease and phosphatase inhibitors throughout the procedure.[7]
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a Bradford or BCA protein assay.[7]
-
Sample Preparation: Mix 30-50 µg of nuclear extract with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel. The theoretical molecular weight of HIF-1α is ~93 kDa, but post-translationally modified forms can migrate at 110-130 kDa.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline containing 0.1% Tween-20 (TBST).[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against HIF-1α, diluted in blocking buffer according to the manufacturer's recommendation.[3][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[3]
-
Loading Control: To ensure equal protein loading of nuclear extracts, strip the membrane and re-probe with an antibody against a nuclear-specific housekeeping protein, such as Lamin B1 or PCNA.
Caption: Standard workflow for Iox2 treatment and HIF-1α detection by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and Consequences of The Impaired Hif-1α Response to Hypoxia in Human Proximal Tubular HK-2 Cells Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 13. IOX2 | Structural Genomics Consortium [thesgc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Hypoxia-Inducible Factor 1 Mediates Increased Expression of NADPH Oxidase-2 in Response to Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iox2 Incubation for Maximal HIF-1α Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Iox2, a potent prolyl hydroxylase domain (PHD) inhibitor, for achieving maximal Hypoxia-Inducible Factor-1α (HIF-1α) stabilization.
Frequently Asked Questions (FAQs)
Q1: What is Iox2 and how does it lead to the stabilization of HIF-1α?
Iox2 is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2.[1] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event signals for HIF-1α to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent rapid degradation by the proteasome.[2] By inhibiting PHD enzymes, Iox2 prevents the initial hydroxylation step, thereby blocking the entire degradation cascade. This leads to the accumulation and stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[1][2]
Q2: What is the recommended concentration of Iox2 to use for HIF-1α stabilization?
The optimal concentration of Iox2 is cell-type dependent and should be determined empirically through a dose-response experiment. However, concentrations in the range of 10 µM to 50 µM have been commonly used in various studies to achieve significant HIF-1α stabilization.[1]
Q3: How long should I incubate my cells with Iox2 to see a maximal HIF-1α response?
The optimal incubation time for maximal HIF-1α stabilization is highly dependent on the cell type and the concentration of Iox2 used. Generally, a significant accumulation of HIF-1α can be observed within 4 to 8 hours of treatment.[1] However, some studies have reported successful induction after 24 hours.[1] Due to this variability, it is crucial to perform a time-course experiment for your specific cell line to determine the peak response time. A typical time-course experiment might include time points such as 2, 4, 8, 16, and 24 hours.[1]
Q4: Can I combine Iox2 with other treatments?
Yes, Iox2 can be used in combination with other therapeutic agents. For instance, studies have explored the synergistic effects of PHD inhibitors with other drugs.[1] When planning combination treatments, it is essential to conduct preliminary experiments to assess potential toxicity and to determine the optimal concentrations and timing for your specific experimental setup.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak HIF-1α signal on Western blot | Suboptimal Iox2 incubation time: The peak of HIF-1α accumulation may have been missed. | Perform a time-course experiment with multiple time points (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation period for your specific cell line and Iox2 concentration.[1] |
| Suboptimal Iox2 concentration: The concentration of Iox2 may be too low to effectively inhibit PHD enzymes. | Conduct a dose-response experiment with a range of Iox2 concentrations (e.g., 10, 25, 50, 100 µM) to find the most effective concentration for your cells.[3] | |
| Rapid degradation of HIF-1α during sample preparation: HIF-1α is highly labile in the presence of oxygen.[4] | Work quickly on ice during cell lysis and protein extraction. Use a lysis buffer containing a proteasome inhibitor (e.g., MG-132) and consider using a buffer with cobalt chloride to help stabilize HIF-1α.[4] | |
| Low protein loading: The amount of protein loaded on the gel may be insufficient for detection of the low-abundance HIF-1α protein. | Ensure you are loading an adequate amount of total protein, typically 30-50 µg of nuclear extract per lane for Western blotting.[1] | |
| HIF-1α is not in the nuclear fraction: Stabilized HIF-1α translocates to the nucleus. If using fractionated lysates, the signal will be in the nuclear extract. | Perform nuclear-cytoplasmic fractionation and use the nuclear extract for Western blotting to enrich the HIF-1α signal.[1] | |
| High background or non-specific bands on Western blot | Primary antibody issues: The primary antibody may have low specificity or be used at too high a concentration. | Use a well-validated primary antibody for HIF-1α. Optimize the antibody dilution and ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST).[1] |
| Secondary antibody issues: The secondary antibody may be cross-reacting with other proteins. | Use a species-specific secondary antibody and ensure it is used at the correct dilution. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media components can affect the cellular response. | Maintain consistency in all cell culture parameters between experiments. Plate cells to be 70-80% confluent at the time of treatment.[1] |
| Inconsistent Iox2 preparation: Degradation of Iox2 or inaccuracies in dilution can lead to variable results. | Prepare fresh Iox2 stock solutions in DMSO and store them properly. Ensure accurate and consistent dilution for each experiment. |
Data Presentation
The following table presents illustrative data from a time-course experiment designed to determine the optimal Iox2 incubation time for HIF-1α stabilization. The data is hypothetical and serves as an example of expected results. It is essential to generate this data for your specific experimental system.
| Incubation Time (hours) | Iox2 Concentration (µM) | Cell Type | Relative HIF-1α Protein Level (Fold Change vs. Vehicle Control) |
| 0 (Vehicle Control) | 50 | HeLa | 1.0 |
| 2 | 50 | HeLa | 3.5 |
| 4 | 50 | HeLa | 8.2 |
| 8 | 50 | HeLa | 12.5 |
| 16 | 50 | HeLa | 9.8 |
| 24 | 50 | HeLa | 5.3 |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Iox2 Incubation
This protocol outlines the steps to determine the optimal incubation time of Iox2 for maximal HIF-1α stabilization in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Iox2 sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach 70-80% confluency on the day of the experiment.[1]
-
Iox2 Stock Solution Preparation: Prepare a concentrated stock solution of Iox2 in DMSO. For example, a 50 mM stock solution. Store at -20°C for short-term or -80°C for long-term storage.
-
Iox2 Working Solution Preparation: On the day of the experiment, thaw the Iox2 stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the Iox2-treated wells.
-
Cell Treatment:
-
Label the wells for each time point (e.g., 0, 2, 4, 8, 16, 24 hours) and for vehicle or Iox2 treatment.
-
Aspirate the old medium from the cells.
-
Add the appropriate medium (vehicle or Iox2 working solution) to each well.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: At each designated time point, perform the following steps:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and store at -80°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Western Blot Analysis: Proceed with Western blotting as described in Protocol 2 to analyze the levels of HIF-1α.
Protocol 2: Western Blotting for HIF-1α Detection
This protocol provides a general procedure for detecting HIF-1α by Western blot.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels (8%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin, GAPDH, or a nuclear loading control like Lamin A/C)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load 30-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary HIF-1α antibody, diluted according to the manufacturer's recommendations in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.[1]
-
Detection: Add the ECL detection reagent to the membrane and visualize the signal using a chemiluminescence imaging system.[1]
-
Stripping and Re-probing (Optional): To detect a loading control, the membrane can be stripped and re-probed with the appropriate primary and secondary antibodies.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control.
Visualizations
Caption: Iox2 inhibits PHD enzymes, preventing HIF-1α degradation and promoting target gene transcription.
Caption: Workflow for optimizing Iox2 incubation time to maximize HIF-1α stabilization.
References
Navigating Long-Term Iox2 Sodium Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for navigating the potential off-target effects of Iox2 sodium in long-term experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide: Addressing Common Issues in Long-Term this compound Experiments
Long-term exposure to this compound, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase-2 (PHD2), can lead to a range of on-target and potential off-target effects. This guide addresses specific issues that researchers may encounter.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Altered Cell Morphology or Adhesion | On-Target Effect: HIF-1α stabilization can modulate genes involved in cell adhesion and extracellular matrix (ECM) remodeling. Off-Target Effect: Chronic inhibition of other 2-oxoglutarate (2OG)-dependent dioxygenases involved in ECM maintenance. | 1. Monitor Gene Expression: Analyze the expression of key ECM components (e.g., collagens, fibronectin) and adhesion molecules (e.g., integrins) over time. 2. Visualize ECM: Use immunofluorescence or western blotting to assess changes in the deposition and organization of ECM proteins. 3. Control Experiments: Include a shorter-term Iox2 treatment group to distinguish between acute and chronic effects. |
| Unexpected Changes in Gene Expression (Non-HIF Targets) | Off-Target Effect: Iox2 may inhibit other 2OG-dependent dioxygenases, such as histone demethylases (KDMs), leading to global changes in histone methylation and gene expression. | 1. Global Histone Methylation Analysis: Perform western blotting for specific histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) or utilize mass spectrometry-based approaches for a global view. 2. Chromatin Immunoprecipitation (ChIP): Investigate changes in histone methylation at the promoter regions of unexpectedly regulated genes. 3. Dose-Response Analysis: Use the lowest effective concentration of Iox2 to minimize potential off-target inhibition. |
| Increased Oxidative Stress | On-Target Effect: HIF-1α can upregulate the expression of pro-oxidant enzymes like NADPH oxidase 2 (NOX2). Off-Target Effect: Potential disruption of mitochondrial function with chronic treatment. | 1. Measure ROS Production: Use fluorescent probes (e.g., DCFH-DA, MitoSOX Red) to quantify intracellular and mitochondrial reactive oxygen species (ROS). 2. Assess Antioxidant Response: Analyze the expression and activity of antioxidant enzymes (e.g., SOD, catalase) and the NRF2 pathway. 3. Mitochondrial Respiration Assay: Evaluate mitochondrial function using techniques like Seahorse XF analysis. |
| Metabolic Reprogramming Beyond Glycolysis | On-Target Effect: HIF-1 is a master regulator of glycolysis. Off-Target Effect: Long-term metabolic shifts due to inhibition of other 2OG-dependent enzymes involved in metabolism. | 1. Metabolomic Analysis: Perform untargeted or targeted metabolomics to identify broader changes in cellular metabolism. 2. Measure Key Metabolic Fluxes: Use stable isotope tracing to analyze fluxes through pathways like the TCA cycle and glutamine metabolism. 3. Assess p53 and NRF2 Pathways: Investigate the activation status of these key metabolic regulators that can be influenced by HIF signaling. |
| Inconsistent Iox2 Efficacy | Experimental Variability: Degradation of Iox2, improper storage, or issues with cell culture conditions. | 1. Freshly Prepare Solutions: Always prepare fresh working solutions of Iox2 from a properly stored, concentrated stock. 2. Proper Storage: Store solid Iox2 and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Consistent Cell Culture: Maintain consistency in cell density, passage number, and media conditions. |
| Compound Precipitation in Media | Physicochemical Properties: Iox2 has limited aqueous solubility. | 1. Two-Step Dilution: First, dilute the DMSO stock in a small volume of serum-free media or PBS before adding it to the final culture volume. 2. Low Final DMSO Concentration: Keep the final DMSO concentration in the culture media at or below 0.1%. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a potent and selective inhibitor of prolyl hydroxylase domain-containing protein 2 (PHD2), a key enzyme in the HIF signaling pathway.[1] By inhibiting PHD2, Iox2 prevents the degradation of the HIF-1α subunit, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes.[1]
Q2: What are the known off-target interactions of Iox2?
A2: While Iox2 is highly selective for PHD2, it belongs to a class of inhibitors that target the 2-oxoglutarate (2OG) binding site of dioxygenases.[2] Therefore, at higher concentrations or in long-term experiments, there is a potential for off-target inhibition of other 2OG-dependent enzymes, such as histone demethylases (KDMs) and collagen prolyl-4-hydroxylases (C-P4Hs).[2]
Q3: How can long-term Iox2 treatment affect the extracellular matrix (ECM)?
A3: Chronic stabilization of HIF-1α by Iox2 can upregulate the expression of enzymes involved in collagen modification, such as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2) and lysyl oxidase-like 2 (LOXL2). This can lead to altered collagen cross-linking and increased tissue stiffness.
Q4: Can Iox2 induce oxidative stress over time?
A4: Yes, prolonged HIF-1α activation can increase the expression of NADPH oxidase 2 (NOX2), a source of reactive oxygen species (ROS). This can lead to a state of chronic oxidative stress.
Q5: What is the stability of this compound in cell culture media?
A5: Aqueous solutions of Iox2 are not recommended for long-term storage. For cell culture experiments, it is crucial to prepare fresh working solutions from a DMSO stock just before use. The stability in media can be influenced by its components and incubation conditions.
Quantitative Data Summary
Iox2 Potency and Selectivity
While a comprehensive selectivity panel with IC50 values across all 2-oxoglutarate-dependent dioxygenases is not publicly available, the following data highlights the potency of Iox2 against its primary target and its selectivity against the related enzyme FIH (Factor Inhibiting HIF).
| Target Enzyme | IC50 | Notes |
| PHD2 (EGLN1) | 21-22 nM | Primary target for HIF-1α stabilization.[1][2] |
| FIH (HIF1AN) | No inhibition at 20 µM | Demonstrates selectivity over this related HIF hydroxylase.[2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocols
Protocol 1: Long-Term this compound Treatment of Adherent Cells
This protocol outlines a general procedure for the chronic exposure of adherent cells to this compound to study long-term off-target effects.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for long-term culture without reaching over-confluency. This may require passaging the cells during the experiment.
-
Iox2 Stock Solution Preparation: a. On the day of the first treatment, prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Aliquot the stock solution into single-use tubes and store at -80°C.
-
Treatment: a. For each treatment, thaw a fresh aliquot of the Iox2 stock solution. b. Prepare the desired final concentration of Iox2 in fresh, pre-warmed complete culture medium. Include a vehicle control with the same final concentration of DMSO. c. Aspirate the old medium from the cells and replace it with the Iox2-containing or vehicle control medium. d. Return the cells to the incubator.
-
Maintenance: a. Replace the medium with freshly prepared Iox2-containing or vehicle control medium every 48-72 hours, depending on the cell type and metabolic rate. b. Monitor cell morphology and viability regularly. c. If necessary, passage the cells and re-plate them at the same density, continuing the treatment.
-
Endpoint Analysis: At the desired time points (e.g., 1 week, 2 weeks, 4 weeks), harvest the cells for downstream analysis (e.g., Western blotting, qPCR, metabolomics).
Protocol 2: Assessment of Mitochondrial ROS Production
This protocol uses the fluorescent probe MitoSOX Red to specifically measure mitochondrial superoxide (B77818) levels after long-term Iox2 treatment.
Materials:
-
Cells treated with Iox2 or vehicle control (from Protocol 1)
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Probe Loading: a. Prepare a 5 µM working solution of MitoSOX Red in HBSS. b. Remove the culture medium from the cells and wash once with pre-warmed HBSS. c. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: a. Aspirate the MitoSOX Red solution and wash the cells three times with pre-warmed HBSS.
-
Imaging/Quantification: a. For microscopy, immediately image the cells using a fluorescence microscope with the appropriate filter set for rhodamine (excitation/emission ~510/580 nm). b. For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity.
-
Data Analysis: a. For microscopy, analyze the fluorescence intensity per cell using image analysis software. b. For plate reader data, normalize the fluorescence intensity to the cell number or protein concentration.
Signaling Pathways and Experimental Workflows
On-Target Iox2 Signaling Pathway
The following diagram illustrates the primary mechanism of action of Iox2 in stabilizing HIF-1α.
Caption: Iox2 inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.
Potential Long-Term Off-Target Effects of Iox2
This diagram illustrates potential downstream consequences of long-term Iox2 treatment beyond direct HIF-1α stabilization.
References
Technical Support Center: Iox2 Sodium Activity and Serum Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Iox2 sodium salt, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain 2 (PHD2). Below you will find frequently asked questions (FAQs) and troubleshooting guides specifically addressing the potential impact of serum concentration on the experimental activity of Iox2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the sodium salt form of Iox2, a small molecule inhibitor of HIF prolyl hydroxylases, with potent activity against PHD2.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF-1 (HIF-1α), tagging it for proteasomal degradation.[3] By inhibiting PHD2, Iox2 prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[3] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in processes such as angiogenesis, and glucose metabolism, mimicking a hypoxic response.[3]
Q2: How does serum concentration in cell culture media potentially affect Iox2 activity?
A2: Serum is a complex mixture of proteins, growth factors, and enzymes that can influence the activity of small molecule inhibitors like Iox2 in several ways:
-
Serum Protein Binding: Components in serum, most notably albumin, can bind to small molecules. This binding reduces the free concentration of Iox2 available to enter the cells and inhibit PHD2, potentially leading to a decrease in its apparent potency.
-
Enzymatic Degradation: Serum contains various enzymes that could potentially degrade Iox2, reducing its stability and effective concentration over the course of an experiment.
-
Altered Cellular Signaling: Serum contains numerous growth factors that can activate signaling pathways that might influence the HIF pathway or have overlapping downstream effects, potentially complicating the interpretation of experimental results.
-
Lot-to-Lot Variability: The composition of fetal bovine serum (FBS) can vary significantly between different lots, which may lead to inconsistent results in your experiments.
Q3: Should I use serum-free or serum-containing media for my Iox2 experiments?
A3: The choice between serum-free and serum-containing media depends on the specific experimental goals and the cell type being used. For experiments where precise control over the cellular environment and consistent Iox2 activity are critical, using serum-free or reduced-serum media is generally recommended. However, many cell lines require serum for optimal growth and viability. If serum is necessary, it is crucial to perform dose-response experiments to determine the optimal Iox2 concentration for your specific conditions and to consider the potential for serum-related effects.
Q4: I am observing a lower-than-expected potency of Iox2 in my cell-based assay compared to the reported IC50 value. Could serum be the cause?
A4: Yes, this is a common observation and is often due to serum protein binding. The reported IC50 values for Iox2 (around 21-22 nM) are typically determined in cell-free biochemical assays that do not contain serum proteins.[1][4] In a cell-based assay with media containing serum (e.g., 10% FBS), a significant portion of the Iox2 may be bound to albumin, reducing the free concentration available to inhibit the intracellular target. This results in a rightward shift of the dose-response curve and a higher apparent IC50.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no Iox2 activity observed in serum-containing media. | Serum Protein Binding: Components of serum, such as albumin, may be binding to Iox2, reducing its effective concentration. | - Increase the concentration of Iox2 incrementally to determine the optimal effective dose in your specific serum-containing medium. It is advisable to perform a dose-response curve.- If possible, reduce the serum concentration in your culture medium. Some cell lines can be adapted to lower serum concentrations (e.g., 1-2% FBS) or serum-free conditions. |
| Enzymatic Degradation: Serum contains proteases and other enzymes that could potentially degrade Iox2 over time. | - Minimize the incubation time of Iox2 in serum-containing media to what is necessary to observe the desired effect.- Consider a serum-free starvation period for your cells before adding Iox2. | |
| Inconsistent results between experiments. | Lot-to-lot Variability of Serum: Fetal Bovine Serum (FBS) and other animal sera are known to have significant lot-to-lot variation in their composition, which can affect Iox2 activity unpredictably. | - If using serum is unavoidable, test and qualify a large batch of serum for your experiments and use this single lot for the duration of the study. |
| Precipitation of Iox2: Iox2 may precipitate in the culture medium, especially at higher concentrations. | - Ensure the DMSO stock solution of Iox2 is properly dissolved before diluting it into the pre-warmed cell culture medium.- Add the Iox2 stock solution to the media with gentle mixing. | |
| High background signaling or unexpected cellular responses. | Serum-Induced Signaling: Growth factors and other components in the serum may be activating signaling pathways that interfere with the interpretation of Iox2's effects. | - Consider a period of serum starvation before treating the cells with Iox2 to reduce the baseline activity of serum-induced pathways.- Use appropriate controls, including a vehicle control (DMSO in media with serum) to account for any effects of the serum itself. |
Data Presentation
Table 1: Iox2 Potency
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PHD2) | ~21-22 nM | Cell-free assay | [1][4] |
Note: The IC50 value represents the concentration of Iox2 required to inhibit 50% of PHD2 activity in a biochemical assay and may not directly translate to the effective concentration in cell-based assays containing serum.
Experimental Protocols
Protocol 1: Determination of Iox2 Effective Concentration in Serum-Containing Media
This protocol outlines a general method to determine the optimal working concentration of Iox2 in your specific cell culture conditions.
Materials:
-
This compound salt
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium (with your desired serum concentration)
-
96-well cell culture plates
-
Reagents for your chosen endpoint assay (e.g., Western blot for HIF-1α, qPCR for target genes, or a reporter assay)
Methodology:
-
Prepare Iox2 Stock Solution: Dissolve this compound salt in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Prepare Serial Dilutions: On the day of the experiment, prepare a series of dilutions of the Iox2 stock solution in your complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest Iox2 concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Iox2 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 4, 8, or 24 hours), depending on your experimental endpoint.
-
Endpoint Analysis: After incubation, perform your chosen assay to measure the effect of Iox2. For example, you can lyse the cells and perform a Western blot to detect the stabilization of HIF-1α.
-
Data Analysis: Determine the lowest concentration of Iox2 that gives a robust and reproducible effect. This will be your optimal working concentration for future experiments under these conditions.
Mandatory Visualization
Caption: Iox2 inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.
Caption: A general workflow for assessing the impact of serum on Iox2 activity in cell culture.
References
IOX2 Sodium Experiment Technical Support Center
Welcome to the technical support center for IOX2 sodium experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the effective use of this compound in your experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the sodium salt of IOX2, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2) with an IC50 of 22 nM.[1][2][3] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for degradation by the proteasome.[4][5][6] By inhibiting PHD2, IOX2 prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes, effectively mimicking a hypoxic response.[5][6][7]
Q2: What is the difference between IOX2 and this compound? Which one should I use?
A2: The primary difference lies in their solubility and stability. This compound, as a salt, is projected to have higher aqueous solubility than its free acid counterpart, IOX2.[8] This makes this compound a better choice for in vivo studies requiring aqueous formulations.[8] For most in vitro cell culture experiments where a DMSO stock solution is used, both forms are suitable. The choice depends on your specific experimental needs and formulation requirements.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound powder is stable for years when stored at -20°C.[7] Stock solutions prepared in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1-2 years).[2][8] For short-term storage (up to 1 month), -20°C is acceptable.[4]
Q4: Can this compound have off-target or pleiotropic effects?
A4: While IOX2 is a selective inhibitor of PHD2, it is important to consider that HIF stabilization can have wide-ranging, pleiotropic effects beyond erythropoiesis, including impacts on angiogenesis, glucose metabolism, and cell survival.[9][10] These effects could lead to unwanted outcomes in certain contexts, such as fibrosis, inflammation, or tumor growth.[9] Additionally, as a small-molecule analog of α-ketoglutarate, there is a theoretical potential for interaction with other 2-oxoglutarate-dependent dioxygenases.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: this compound Precipitates in Cell Culture Medium
Possible Causes & Solutions
| Cause | Solution |
| Limited Aqueous Solubility | IOX2 has low solubility in aqueous solutions. To minimize precipitation, first dilute the concentrated DMSO stock solution in a small volume of serum-free medium or PBS before adding it to the final culture volume. Gently vortex while adding the diluted IOX2 to the final medium.[7] |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.[7] |
| Interaction with Media Components | Complex cell culture media may contain components that reduce the solubility of IOX2. If precipitation persists, consider using a simpler basal medium for the initial dilution.[7] |
| Temperature | Ensure the medium is at 37°C when adding the IOX2 solution, as lower temperatures can decrease solubility.[7] |
Issue 2: Inconsistent Results or Loss of this compound Activity
Possible Causes & Solutions
| Cause | Solution |
| Improper Storage | Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions) and protected from light.[7] |
| Repeated Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation. Use single-use aliquots.[4][7][8] |
| Age of Working Solutions | Always prepare fresh working solutions of IOX2 for each experiment. Do not store diluted aqueous solutions.[7] |
| Cell Line Variability | The response to PHD inhibitors can vary between different cell types.[12] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. |
Issue 3: No or Weak HIF-1α Stabilization Observed on Western Blot
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Treatment Duration | HIF-1α stabilization is a dynamic process. The timing of peak stabilization can vary, so a time-course experiment (e.g., 4, 8, 24 hours) is crucial to identify the optimal treatment duration.[8][12] |
| Inefficient Protein Extraction | HIF-1α is a highly labile protein. Ensure rapid cell lysis with appropriate buffers containing protease and phosphatase inhibitors, and perform all steps on ice.[12][13] Since stabilized HIF-1α translocates to the nucleus, consider using a nuclear extraction protocol.[12] |
| Poor Antibody Quality | Use a well-validated primary antibody for HIF-1α. Check the antibody datasheet for recommended applications, dilutions, and positive control cell lysates.[12] |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane on your SDS-PAGE gel.[13] |
Experimental Protocols
In Vitro HIF-1α Stabilization Assay
This protocol outlines the steps for treating cells with this compound and detecting HIF-1α stabilization via Western blot.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound by dissolving 3.74 mg in 1 mL of anhydrous DMSO.[8]
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest IOX2 treatment.[8]
-
Remove the old medium from the cells and replace it with the IOX2-containing or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) under normoxic conditions (21% O₂).[8]
-
-
Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8][13]
-
Scrape the cell lysate and collect it in a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA assay.[8][13]
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Apply a chemiluminescent substrate and visualize the bands using an imaging system.[8]
-
It is recommended to strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IOX2 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IOX2 | Structural Genomics Consortium [thesgc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. krcp-ksn.org [krcp-ksn.org]
- 10. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Improving the stability of Iox2 sodium working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, use, and storage of Iox2 sodium working solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Iox2 and how does its sodium salt form differ from the free acid?
Iox2 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2)[1][2]. Under normal oxygen conditions, PHD2 hydroxylates the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation[1][3][4]. By inhibiting PHD2, Iox2 prevents HIF-α degradation, leading to its accumulation and the activation of hypoxia-responsive genes[1][3]. The primary distinction between the this compound salt and the Iox2 free acid is their solubility and stability profiles. The sodium salt form is expected to have higher aqueous solubility, which is advantageous for in vivo studies requiring aqueous formulations, while the free acid is less hygroscopic[5].
Q2: What are the recommended storage conditions for solid this compound salt and its stock solutions?
Proper storage is critical to maintain the integrity of Iox2. For the solid powder, storage at -20°C is recommended for long-term stability, with some suppliers suggesting storage at +4°C; always consult the product-specific datasheet[1]. Concentrated stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles. These aliquots are stable for up to one year when stored at -20°C and for up to two years at -80°C[1][6].
Q3: How stable are this compound working solutions in aqueous media?
Aqueous solutions of Iox2 are not recommended for long-term storage. It is strongly advised to prepare fresh working solutions from a DMSO stock for each experiment and not to store diluted aqueous solutions for more than one day[1][7]. The stability of Iox2 in cell culture media can be influenced by the components within the media and the incubation conditions[1].
Q4: What are the potential degradation pathways for Iox2 in solution?
Like many small organic molecules, Iox2 can be susceptible to several degradation pathways in solution. These include:
-
Hydrolysis: The amide and ester bonds within the Iox2 molecule may be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The quinoline (B57606) ring system can be prone to oxidation. To minimize this, it is recommended to use anhydrous solvents and purge with an inert gas like argon or nitrogen when preparing stock solutions.
-
Photodegradation: Iox2 and its solutions should be protected from light to prevent potential light-induced degradation.
Troubleshooting Guide
Issue 1: Precipitation is observed after diluting the this compound salt stock solution into my aqueous buffer or cell culture medium.
-
Cause: Iox2 has limited solubility in aqueous solutions. The pH of the final solution can also affect the solubility of the sodium salt; a more acidic environment can cause it to convert to the less soluble free acid form.
-
Solution:
-
Initial Dilution: First, dilute the concentrated DMSO stock solution in a small volume of serum-free medium or PBS before adding it to the final, larger volume of culture medium.
-
pH Control: When preparing aqueous solutions from the sodium salt, ensure the final pH is neutral to basic to maintain solubility[5].
-
Temperature: Ensure your cell culture medium is warmed to 37°C before adding the Iox2 solution, as lower temperatures can decrease solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.
-
Issue 2: My experiments are showing inconsistent results or a loss of Iox2 activity.
-
Cause: This could be due to improper storage, degradation of the compound, or repeated freeze-thaw cycles.
-
Solution:
-
Verify Storage: Confirm that both the solid compound and the stock solutions have been stored at the recommended temperatures and protected from light.
-
Use Single-Use Aliquots: Avoid repeated freeze-thaw cycles of your stock solution by preparing and using single-use aliquots[1].
-
Prepare Fresh Solutions: Always prepare fresh working solutions of Iox2 for each experiment. Do not use diluted aqueous solutions that have been stored[1].
-
Inert Gas Purging: When preparing your stock solution in DMSO, gently purge the vial's headspace with an inert gas (e.g., argon) to displace oxygen and minimize oxidation[1].
-
Data Presentation
The following tables summarize key quantitative data for Iox2 and its sodium salt.
Table 1: Physicochemical and Solubility Data
| Property | Iox2 Free Acid | This compound Salt | Source(s) |
| Molecular Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅N₂NaO₅ | [5] |
| Molecular Weight | 352.34 g/mol | 374.32 g/mol | [5] |
| Solubility in DMSO | ~5-7 mg/mL (14-20 mM) | Soluble in DMSO | [1][5][7] |
| Solubility in DMF | ~14 mg/mL | - | [7] |
| Aqueous Solubility | Insoluble / Sparingly Soluble (~0.5 mg/mL in 1:1 DMF:PBS pH 7.2) | Expected to be higher than the free acid | [5][7] |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Shelf-Life | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [1][7] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [1][6] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [1][6] |
| Aqueous Working Solution | Room Temperature or 4°C | Not recommended for storage > 1 day | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution
Materials:
-
This compound salt powder (MW: 374.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Methodology:
-
Allow the vial of this compound salt powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile microcentrifuge tube, weigh out 3.74 mg of this compound salt.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Gently purge the headspace of the tube with an inert gas to displace oxygen.
-
Cap the tube tightly and vortex until the this compound salt is completely dissolved.
-
Aliquot the stock solution into single-use, amber vials to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound salt stock solution in DMSO
-
Sterile, serum-free cell culture medium or PBS
-
Complete cell culture medium, pre-warmed to 37°C
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound salt stock solution.
-
Perform an intermediate dilution of the stock solution in a small volume of serum-free medium or PBS. For example, to achieve a final concentration of 50 µM in 10 mL of medium, you could add 5 µL of the 10 mM stock to 495 µL of serum-free medium to make a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your pre-warmed complete cell culture medium. Following the example, you would add 5 mL of the 100 µM intermediate solution to 5 mL of complete medium.
-
Gently mix the final working solution.
-
Ensure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Signaling Pathway of Iox2 Action
Caption: Mechanism of Iox2-mediated HIF-1α stabilization.
Experimental Workflow for Preparing Iox2 Working Solutions
Caption: Workflow for preparing stable Iox2 stock and working solutions.
References
Technical Support Center: Cell-type Specific Responses to Iox2 Sodium Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Iox2 sodium, a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Iox2?
A1: Iox2 is a potent and selective inhibitor of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2) enzyme, with an IC50 of approximately 21-22 nM in cell-free assays.[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid degradation by the proteasome.[3] By inhibiting PHD2, Iox2 prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on DNA to activate the transcription of various genes involved in the cellular response to hypoxia, such as those for angiogenesis, glucose metabolism, and cell survival.[1]
Q2: Does Iox2 show selectivity for PHD2 over other enzymes?
A2: Yes, Iox2 exhibits high selectivity for PHD2. It has been shown to have over 100-fold selectivity for PHD2 compared to other 2-oxoglutarate (2OG) oxygenases such as JMJD2A, JMJD2C, JMJD2E, JMJD3, and the Factor Inhibiting HIF (FIH).[2]
Q3: What are the general effects of Iox2 on different cell types?
A3: The primary effect of Iox2 across most cell types is the stabilization of HIF-1α, mimicking a hypoxic response. However, the downstream consequences of this stabilization can be highly cell-type specific. For example, in many cancer cell lines, Iox2 treatment leads to a decrease in cell proliferation and viability.[1] In contrast, in normal human fibroblasts and keratinocytes, Iox2 has been shown to increase the transcription of genes like Vascular Endothelial Growth Factor-A (VEGF-A) and BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3), which are involved in angiogenesis and cell survival.[4]
Q4: Are there known off-target effects of Iox2?
A4: While Iox2 is highly selective for PHD2, some studies suggest potential off-target effects, particularly at higher concentrations. For instance, in human bronchial epithelial (HBE) cells, Iox2 has been observed to inhibit immune signaling pathways, including cytokine signaling and MAPK family signaling cascades.[5] It is crucial to perform dose-response experiments to distinguish between on-target HIF-1α-mediated effects and potential off-target responses in your specific cell model.
Data Presentation: Quantitative Effects of Iox2
The following tables summarize the quantitative data on the effects of Iox2 treatment across various cell types. It is important to note that experimental conditions such as concentration, treatment duration, and assay methods can vary between studies, so direct comparisons should be made with caution.
Table 1: IC50 Values of Iox2 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| WSU-DLCL2 | Lymphoid Neoplasm, Diffuse Large B-cell Lymphoma | 0.00197 |
| NCI-H292 | Lung, NSCLC Adenocarcinoma | 0.048961 |
| NCI-H2795 | Lung, Mesothelioma | 0.062026 |
| CAL-27 | Head and Neck | 0.068010 |
| SK-MEL-28 | Skin, Melanoma | 0.068999 |
| TOV-112D | Ovary | 0.072666 |
| LB831-BLC | Bladder | 0.077628 |
| SF295 | Nervous System, Glioma | 0.078090 |
| TYK-nu | Ovary | 0.081418 |
| SW1783 | Nervous System, Glioma | 0.090432 |
| MDA-MB-415 | Breast | 0.094572 |
| CAL-33 | Head and Neck | 0.097541 |
| OVKATE | Ovary | 0.097706 |
| HSC-4 | Head and Neck | 0.110851 |
| TE-4 | Oesophagus | 0.112375 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[1] |
Table 2: Effects of Iox2 on Normal Human Primary Cells
| Cell Type | Iox2 Concentration | Treatment Duration | Observed Effect | Reference |
| Normal Human Epidermal Keratinocytes (NHEK) | 50 µM | 24 hours | Increased transcription of VEGF-A and BNIP3 | [4] |
| Normal Human Dermal Fibroblasts (NHDF) | 50 µM | 24 hours | Increased transcription of VEGF-A and BNIP3 | [4] |
| Human Periodontal Ligament Fibroblasts | Not Specified | 24 hours | ~3.0-fold increase in VEGF mRNA | [3] |
Signaling Pathways and Experimental Workflows
Iox2 Mechanism of Action: HIF-1α Stabilization
Iox2 acts by inhibiting the PHD2 enzyme, which is a key regulator of HIF-1α stability. The following diagram illustrates this signaling pathway.
Caption: Iox2 inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.
General Experimental Workflow for Assessing Iox2 Effects
The following workflow outlines a typical experimental approach for investigating the cell-type specific responses to Iox2 treatment.
Caption: A standard workflow for investigating the effects of Iox2 on different cell types.
Troubleshooting Guides
Issue 1: Inconsistent or No HIF-1α Stabilization Observed on Western Blot
| Possible Cause | Troubleshooting Steps |
| Suboptimal Iox2 Concentration | Perform a dose-response experiment with a range of Iox2 concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell type. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak time for HIF-1α accumulation. |
| Poor Iox2 Solubility or Stability | Prepare fresh stock solutions of Iox2 in an appropriate solvent like DMSO. When diluting into aqueous media, do so immediately before use and ensure the final DMSO concentration is low (typically <0.1%) to avoid precipitation. |
| Low Protein Expression | HIF-1α can be a low-abundance protein. Ensure you are loading sufficient protein (30-50 µg of total cell lysate) per lane. Consider preparing nuclear extracts to enrich for stabilized HIF-1α. |
| Rapid Protein Degradation | Work quickly and on ice during sample preparation. Use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Iox2 Concentration Too High | Reduce the concentration of Iox2. Primary cells and some normal cell lines may be more sensitive to treatment than immortalized cancer cell lines. Perform a thorough dose-response curve to determine the IC50 and a non-toxic working concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess solvent-induced cytotoxicity. |
| Off-Target Effects | At high concentrations, Iox2 may have off-target effects. If cytotoxicity is observed at concentrations that do not correlate with HIF-1α stabilization, consider investigating other potential pathways or using a lower, more specific concentration. |
| Poor Cell Health Pre-Treatment | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more susceptible to treatment-induced death. |
Issue 3: Difficulty in Culturing Primary Cells for Iox2 Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Primary cells are often more fastidious than cell lines. Ensure you are using the recommended specialized media, supplements, and coated cultureware (e.g., collagen, fibronectin). |
| Slow Proliferation | Primary cells have a limited lifespan and slower proliferation rate. Seed cells at a higher density and allow sufficient time for them to recover and start dividing before treatment. Avoid letting them become fully confluent, as this can induce senescence. |
| Sensitivity to Reagents | Primary cells can be sensitive to dissociation enzymes like trypsin. Use a lower concentration or a gentler enzyme, and minimize the incubation time. Ensure complete neutralization of the dissociation agent. |
Experimental Protocols
1. Cell Culture and Iox2 Treatment
-
Cell Lines: Culture your cell line of interest (e.g., cancer cell line, normal fibroblasts) in the appropriate complete medium as recommended by the supplier (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).[3]
-
Primary Cells: For primary cells like human dermal fibroblasts, use a specialized fibroblast growth medium. For endothelial cells, use an endothelial cell growth medium and coat culture vessels with an appropriate attachment factor like fibronectin or collagen.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Seeding: Seed cells in the desired format (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA extraction) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Iox2 Preparation: Prepare a concentrated stock solution of Iox2 (e.g., 10-50 mM) in anhydrous DMSO. Store aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the Iox2 stock solution. Prepare serial dilutions of Iox2 in pre-warmed complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the Iox2-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest Iox2 concentration).[3]
2. MTT Cell Viability Assay
-
Materials:
-
Cells seeded in a 96-well plate and treated with Iox2.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Following Iox2 treatment for the desired duration (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blotting for HIF-1α
-
Materials:
-
Cells cultured in 6-well plates and treated with Iox2.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HIF-1α.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix 30-50 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
4. Endothelial Cell Tube Formation Assay
-
Materials:
-
Primary endothelial cells (e.g., HUVECs).
-
Endothelial cell growth medium.
-
Basement membrane matrix (e.g., Matrigel®).
-
96-well plate.
-
Iox2 and any pro- or anti-angiogenic compounds to be tested.
-
Inverted microscope with a camera.
-
-
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of the matrix (50-100 µL/well) and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.
-
Add Iox2 and other test compounds to the cell suspension.
-
Carefully seed the cell suspension onto the solidified matrix (100 µL/well).
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using an inverted microscope at regular intervals.
-
Capture images and quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
References
Validation & Comparative
A Head-to-Head Comparison: Iox2 Sodium vs. Cobalt Chloride for In Vitro Hypoxia Induction
For researchers, scientists, and drug development professionals seeking to induce a hypoxic state in cell culture, the choice of method is critical. This guide provides an objective comparison of two common chemical inducers: the specific prolyl hydroxylase inhibitor Iox2 sodium and the widely used hypoxia mimetic, cobalt chloride. This analysis is supported by experimental data to inform the selection of the most appropriate agent for your research needs.
Mechanism of Action: A Tale of Two Hypoxia Mimetics
The cellular response to low oxygen is primarily regulated by the Hypoxia-Inducible Factor (HIF) transcription factors. Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. In a low-oxygen environment (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent activation of hypoxia-responsive genes.
This compound is a potent and selective inhibitor of PHD2, one of the key enzymes responsible for HIF-1α degradation.[1][2] By directly inhibiting PHD2, Iox2 effectively mimics a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.[1][2]
Cobalt chloride (CoCl₂) , on the other hand, is a less specific chemical inducer of hypoxia.[3][4] It is believed to mimic hypoxia by substituting for iron (Fe²⁺) in the active site of HIF prolyl hydroxylases, thereby inhibiting their activity and leading to HIF-1α stabilization.[5] However, cobalt chloride can also have other effects on cells independent of its hypoxia-mimicking properties.[3]
Performance Comparison: A Data-Driven Analysis
The efficacy of a hypoxia-inducing agent can be assessed by its ability to stabilize HIF-1α, its impact on cell viability, and its capacity to induce the expression of hypoxia-responsive genes. The following tables summarize quantitative data for this compound and cobalt chloride based on available in vitro studies.
HIF-1α Stabilization
| Compound | Cell Line | Concentration | Time | Result | Reference |
| This compound | Human Embryonic Kidney (293T), Human Bone Osteosarcoma (U2OS), Renal Carcinoma (RCC4/VHL) | Not specified | Not specified | Effectively increased HIF-1α levels | [6] |
| Normal Human Epidermal Keratinocytes (NHEK), Normal Human Dermal Fibroblasts (NHDF) | 50 µM | 24 h | Increased transcription level of HIF-1α target genes | [7] | |
| Cobalt Chloride | Mouse Embryonic Fibroblasts | 100 µM | 4 h | Increased stabilization of HIF-1α in the nucleus | [8] |
| C2C12 and 3T3-L1 cells | 150 µM | 12-48 h | Significant upregulation of HIF-1α (6.89 to 14.24-fold) | [3] | |
| Human Glioblastoma (U251) | 50-200 µM | 1 h | Increased HIF-1α protein expression | [9] |
Cell Viability
| Compound | Cell Line | Concentration | Time | Effect on Cell Viability | Reference |
| This compound | WSU-DLCL2 (Lymphoma) | IC50: 0.00197 µM | Not specified | Anti-proliferative | [10] |
| NCI-H292 (Lung Carcinoma) | IC50: 0.00197 µM | Not specified | Anti-proliferative | [10] | |
| Cobalt Chloride | C2C12 and 3T3-L1 cells | 150 µM | 24-48 h | Significant reduction in percent cell viability | [3][11] |
| Human TMZ-resistant glioblastoma cells | 100 µM | 6, 12, 24 h | Diminished cell survival by 19%, 31%, and 49% respectively | [12] | |
| HT22 (Mouse Hippocampal) | 100-500 µM | 24 h | Dose-dependent decrease in cell viability | [13] |
Hypoxia-Inducible Gene Expression
| Compound | Cell Line | Gene | Concentration | Time | Fold Change/Effect | Reference |
| This compound | NHEK and NHDF | VEGF-A, BNIP3 | 50 µM | 24 h | Increased transcription level | [7] |
| MCF-7 (Breast Cancer) | Various hypoxia-regulated genes | 250 µM | 16 h | Significant up-regulation of a substantial subset of hypoxia-regulated genes | ||
| Cobalt Chloride | U266 (Multiple Myeloma) | 452 mRNAs | Not specified | Not specified | >2-fold change in expression | [14] |
| Caco-2 (Colorectal Adenocarcinoma) | EPO, VEGF, CA9, HIF1α | 100 µM | 6 h | Highest expression observed | ||
| MCF-7 and MDA-MB-231 (Breast Cancer) | VEGF, p53, BAX | 25-150 µM | Not specified | Dose-dependent up-regulation of VEGF, p53, and BAX |
Experimental Protocols
Detailed methodologies for inducing hypoxia using this compound and cobalt chloride are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental goals.
This compound-Induced Hypoxia
-
Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. The concentration of the stock solution should be high enough to allow for the desired final concentration without adding a significant volume of solvent to the cell culture medium.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Return the cells to the incubator for the desired period (e.g., 16-24 hours).
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting for HIF-1α stabilization, qRT-PCR for gene expression analysis, or cell viability assays.
Cobalt Chloride-Induced Hypoxia
-
Cell Culture: Seed cells in culture plates or flasks and allow them to reach 70-80% confluency.
-
Preparation of Cobalt Chloride Solution: Prepare a stock solution of cobalt chloride (CoCl₂) in sterile water or PBS. A common stock concentration is 100 mM. This solution should be prepared fresh before each use.
-
Treatment: Dilute the CoCl₂ stock solution directly into the cell culture medium to achieve the desired final concentration. A typical starting concentration is 100-150 µM, but this should be optimized for your specific cell type.
-
Incubation: Incubate the cells with the CoCl₂-containing medium for the desired duration (e.g., 6, 12, 24, or 48 hours) in a standard cell culture incubator.[12]
-
Analysis: After the incubation period, proceed with the desired downstream applications, such as protein extraction for Western blot analysis of HIF-1α, RNA isolation for gene expression studies, or cell viability assessment.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound action.
Caption: Mechanism of Cobalt Chloride action.
Caption: General experimental workflow.
Conclusion: Choosing the Right Tool for the Job
Both this compound and cobalt chloride are effective inducers of a hypoxic response in vitro. The choice between them depends on the specific requirements of the experiment.
This compound offers high specificity by directly targeting PHD2. This makes it an excellent tool for studies focused specifically on the HIF-1α pathway, minimizing off-target effects. Its potency at low concentrations may also be advantageous in preserving cell health.
Cobalt chloride is a widely used and cost-effective hypoxia mimetic. However, its lack of specificity means that observed cellular effects may not be solely attributable to HIF-1α stabilization. Furthermore, it often exhibits greater cytotoxicity at the concentrations required to induce a robust hypoxic response.
For researchers investigating the direct consequences of PHD2 inhibition and the HIF-1α signaling cascade, this compound is the more precise instrument. For broader studies on cellular responses to hypoxia-like stress, where cost and established protocols are a primary concern, cobalt chloride remains a viable, albeit less specific, option. Careful consideration of the experimental goals and potential confounding factors is paramount in selecting the appropriate hypoxia-inducing agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | HIF HIF Prolyl-Hydroxylase | 2377239-85-3 | Invivochem [invivochem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CoCl2 simulated hypoxia induce cell proliferation and alter the expression pattern of hypoxia associated genes involved in angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IOX2 | Structural Genomics Consortium [thesgc.org]
- 12. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the effects of simulated hypoxia by CoCl2 on radioresistance and change of hypoxia-inducible factors in human glioblastoma U87 tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for HIF-1α Stabilization: Iox2 Sodium vs. DMOG
For researchers and professionals in drug development, the effective stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) is a critical objective in the study and treatment of ischemia, cancer, and other hypoxia-related pathologies. Two prominent chemical tools employed for this purpose are Iox2 sodium and Dimethyloxalylglycine (DMOG). This guide provides an objective, data-driven comparison of their performance in stabilizing HIF-1α, offering insights into their respective mechanisms, potency, selectivity, and potential cellular impacts.
At the cellular level, both this compound and DMOG function by inhibiting prolyl hydroxylase domain (PHD) enzymes, the key regulators of HIF-1α degradation under normoxic conditions. By blocking these enzymes, they prevent the hydroxylation of HIF-1α, leading to its accumulation, nuclear translocation, and the subsequent activation of hypoxia-responsive genes. However, the specifics of their interaction with PHD enzymes and their broader cellular effects differ significantly.
Quantitative Performance at a Glance
The following table summarizes the key quantitative parameters for this compound and DMOG based on available experimental data.
| Feature | This compound | DMOG (Dimethyloxalylglycine) |
| Mechanism of Action | Potent and selective inhibitor of PHD2.[1] | Broad-spectrum, competitive inhibitor of α-ketoglutarate dependent dioxygenases, including all PHD isoforms (pan-PHD inhibitor).[2][3] |
| Potency (In Vitro) | IC₅₀ for PHD2: 21-22 nM.[1] | Effective Concentration for HIF-1α Stabilization: 100 µM - 2 mM.[4][5] Considerably less potent than many clinical-grade PHD inhibitors.[4] |
| Selectivity | Highly selective for PHD2 over other 2-oxoglutarate-dependent enzymes like JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH (>100-fold). | Pan-inhibitor of PHD isoforms (PHD1, PHD2, PHD3) and other α-ketoglutarate-dependent hydroxylases.[2][3] |
| Cytotoxicity | Reported to be considerably less cytotoxic than DMOG. | Can exhibit cytotoxicity at higher concentrations (in the mM range) required for effective HIF-1α stabilization.[4][6] |
Delving into the Mechanisms: A Visual Guide
The stability of HIF-1α is tightly regulated by PHD enzymes. In the presence of oxygen, PHDs hydroxylate proline residues on the HIF-1α subunit, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Both Iox2 and DMOG disrupt this process, albeit with different levels of specificity.
Caption: HIF-1α Stabilization Pathway and Inhibition by Iox2 and DMOG.
Experimental Protocols: A Guide to Comparing Iox2 and DMOG
To directly compare the efficacy of this compound and DMOG in stabilizing HIF-1α, a standardized experimental workflow is essential.
Experimental Workflow
Caption: A typical experimental workflow for comparing HIF-1α stabilization.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Human breast cancer cells (MCF-7), rat pheochromocytoma cells (PC12), or human embryonic kidney cells (HEK293) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MCF-7 and HEK293, RPMI-1640 for PC12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded to reach 70-80% confluency at the time of treatment. Stock solutions of this compound and DMOG are prepared in an appropriate solvent (e.g., DMSO or water for DMOG). Cells are treated with a range of concentrations for each compound (e.g., for Iox2: 10, 25, 50, 100 µM; for DMOG: 100, 500, 1000, 2000 µM) for various time points (e.g., 4, 8, 16, 24 hours) to determine the optimal dose and time for HIF-1α stabilization. A vehicle control (the solvent used for the compounds) should be included in all experiments.
2. Protein Extraction and Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The total protein concentration in the lysates is determined using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent analysis.
3. Western Blotting for HIF-1α Detection:
-
Equal amounts of protein (typically 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for HIF-1α overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
4. Data Analysis:
-
The intensity of the HIF-1α and loading control bands is quantified using densitometry software.
-
The relative level of HIF-1α is normalized to the corresponding loading control.
-
Dose-response curves can be generated to compare the potency of this compound and DMOG.
Conclusion
Both this compound and DMOG are valuable tools for the in vitro and in vivo stabilization of HIF-1α. The choice between these two compounds should be guided by the specific requirements of the experiment.
-
This compound is the preferred choice when high potency and selectivity for PHD2 are paramount. Its lower effective concentration and reported lower cytotoxicity make it a more precise tool for interrogating the PHD2-HIF-1α axis with minimal off-target effects.
-
DMOG serves as a broader inhibitor of PHD enzymes and other α-ketoglutarate-dependent dioxygenases. While less potent and potentially more cytotoxic at the higher concentrations required for robust HIF-1α stabilization, its pan-PHD inhibitory activity may be advantageous in experimental contexts where the inhibition of multiple PHD isoforms is desired.
Researchers should carefully consider these factors to select the most appropriate compound for their studies on the multifaceted roles of the HIF signaling pathway.
References
- 1. Comparison of the Hydroxylase Inhibitor DMOG and the Iron Chelator Deferoxamine in Diabetic and Aged Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMOG, a Prolyl Hydroxylase Inhibitor, Increases Hemoglobin Levels without Exacerbating Hypertension and Renal Injury in Salt-Sensitive Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Iox2 Sodium and FG-4592 (Roxadustat) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent prolyl hydroxylase (PHD) inhibitors, Iox2 sodium and FG-4592 (Roxadustat), in the context of cancer cell biology. By targeting PHD enzymes, both compounds lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor implicated in tumor progression and response to therapy. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: HIF-1α Stabilization
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the HIF-1α subunit. This hydroxylation event targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome. Both this compound and FG-4592 are small molecule inhibitors of PHD enzymes. By inhibiting PHD activity, they prevent the degradation of HIF-1α, even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) on DNA to activate the transcription of various target genes involved in angiogenesis, glucose metabolism, and cell survival.[1]
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative effects of this compound and FG-4592 have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
This compound: In Vitro Anti-Proliferative Activity
A technical guide from BenchChem provides a comprehensive overview of the IC50 values for this compound across a wide range of human cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[1] These values indicate the concentration of Iox2 required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| WSU-DLCL2 | Lymphoid Neoplasm, Diffuse Large B-cell Lymphoma | 0.00197 |
| NCI-H292 | Lung Carcinoma | 0.00345 |
| SU-DHL-4 | Lymphoid Neoplasm, Diffuse Large B-cell Lymphoma | 0.00421 |
| OCI-LY3 | Lymphoid Neoplasm, Diffuse Large B-cell Lymphoma | 0.00523 |
| SU-DHL-6 | Lymphoid Neoplasm, Diffuse Large B-cell Lymphoma | 0.00611 |
| ... | ... | ... |
(Note: This is an abbreviated table. The full dataset contains a broader range of cell lines.)
The data suggests that Iox2 exhibits significant anti-proliferative activity across a spectrum of cancer cell lines, with particular potency observed in certain lymphoid neoplasms.[1]
FG-4592 (Roxadustat): In Vitro Anti-Proliferative and Pro-Apoptotic Activity
While a comprehensive database of IC50 values for Roxadustat (B1679584) across a wide array of cancer cell lines is not as readily available in the public domain, several studies have investigated its effects in specific cancer models.
One study reported the IC50 values for Roxadustat in pituitary tumor (GH3) cells, demonstrating a differential effect on peak and late components of delayed-rectifier K+ currents, with IC50 values of 5.71 µM and 1.32 µM, respectively.[2][3][4][5][6][7] It is important to note that this IC50 value is related to ion channel inhibition and not directly to cell viability.
Other preclinical studies have shown that Roxadustat can have varied effects depending on the cancer type. For instance, some studies suggest that Roxadustat may inhibit tumor growth.[8] Conversely, other research raises concerns that by stabilizing HIF-1α, Roxadustat could potentially promote tumor progression through mechanisms like angiogenesis and metabolic reprogramming.[2][3]
| Cell Line | Cancer Type | Reported Effect | Reference |
| GH3 | Pituitary Tumor | Inhibition of K+ currents (IC50: 1.32 - 5.71 µM) | [2][3][4][5][6][7] |
| HepG2 | Hepatocellular Carcinoma | Inhibition of cell viability, aggravation of apoptosis | [9] |
| MCF-7 | Breast Adenocarcinoma | Inhibition of cell viability | [9] |
| Glioblastoma cells | Glioblastoma | Suppression of chemoresistant glioblastoma growth by inducing ferroptosis | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and FG-4592 on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound or FG-4592 in complete cell culture medium. Replace the existing medium in the wells with the medium containing the compounds (including a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HIF-1α Stabilization Assay (Western Blot)
This technique is used to detect and quantify the levels of HIF-1α protein.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Logical Relationship of Effects
The primary action of both this compound and FG-4592 is the inhibition of PHD enzymes. This leads to the stabilization of HIF-1α, which in turn can have dual effects on cancer cells. On one hand, HIF-1α activation can promote cell survival and proliferation through the upregulation of genes involved in angiogenesis and metabolism. On the other hand, in certain contexts, the "pseudo-hypoxic" state induced by these inhibitors can lead to anti-tumor effects such as cell cycle arrest, apoptosis, or ferroptosis. The ultimate outcome on cancer cell fate is context-dependent and can be influenced by the specific cancer type, the tumor microenvironment, and the genetic background of the cancer cells.
Conclusion
Both this compound and FG-4592 (Roxadustat) are potent inhibitors of PHD enzymes, leading to the stabilization of HIF-1α. The available in vitro data indicates that this compound exhibits significant anti-proliferative activity across a broad range of cancer cell lines. The effects of Roxadustat on cancer cells appear to be more context-dependent, with some studies demonstrating anti-tumor activity while others suggest a potential for promoting tumor progression.
The provided IC50 values and experimental protocols serve as a valuable resource for researchers designing and interpreting preclinical studies. However, the lack of direct head-to-head comparative studies in a standardized panel of cancer cell lines makes it challenging to definitively conclude which compound has a superior anti-cancer efficacy in vitro. Future research should focus on direct comparative analyses to better delineate the therapeutic potential of these PHD inhibitors in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerns from bench and insights from bedside: the puzzle of Roxadustat in cancer patients with chemotherapy-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-α activation by the prolyl hydroxylase inhibitor roxadustat suppresses chemoresistant glioblastoma growth by inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iox2 Sodium and Other Leading PHD Inhibitors for HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prolyl hydroxylase domain (PHD) inhibitor, Iox2 sodium, with other prominent PHD inhibitors, including Daprodustat, Roxadustat, and Vadadustat. The focus is on their performance in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen. This document is intended to assist researchers and drug development professionals in making informed decisions for their experimental designs.
Introduction to PHD Inhibitors and the HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) on target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[1][2][3]
PHD inhibitors are small molecules that mimic the hypoxic state by blocking the action of PHD enzymes, thereby stabilizing HIF-1α even in the presence of normal oxygen levels.[2][4] This mechanism has therapeutic potential in various conditions, including anemia of chronic kidney disease and ischemic diseases.[5][6]
Comparative Data on PHD Inhibitor Potency
The following table summarizes the in vitro potency of this compound, Daprodustat, Roxadustat, and Vadadustat against the three main PHD isoforms. It is important to note that the data presented is compiled from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Inhibitor | PHD1 IC₅₀/pKi | PHD2 IC₅₀/pKi | PHD3 IC₅₀/pKi | Primary Target(s) | Reference(s) |
| This compound | - | 22 nM (IC₅₀) | - | PHD2 | [7] |
| Daprodustat | Preferentially inhibits PHD1 and PHD3 | - | Preferentially inhibits PHD1 and PHD3 | PHD1, PHD3 | [8][9] |
| Roxadustat | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | PHD1, PHD2, PHD3 | [9] |
| Vadadustat | 9.72 (pKi) | 9.58 (pKi) | 9.25 (pKi) | PHD3 | [8][9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of PHD inhibitors.
HIF-1α Stabilization via Western Blot
This protocol is designed to qualitatively and semi-quantitatively assess the ability of a PHD inhibitor to stabilize HIF-1α in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
PHD inhibitor (this compound or other) and vehicle (e.g., DMSO)
-
PBS (phosphate-buffered saline), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PHD inhibitor or vehicle for a specified time (e.g., 4-8 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with supplemented RIPA buffer on ice.
-
Scrape and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and heating.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
VEGF Gene Expression via quantitative PCR (qPCR)
This protocol measures the change in the expression of Vascular Endothelial Growth Factor (VEGF), a downstream target of HIF-1α, in response to PHD inhibitor treatment.
Materials:
-
Treated cells (as described in the Western blot protocol)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for VEGF and a housekeeping gene (e.g., β-actin, GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, primers for VEGF or the housekeeping gene, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both VEGF and the housekeeping gene for each sample.
-
Calculate the relative expression of VEGF using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HIF-1α Signaling Pathway and Mechanism of PHD Inhibitors.
Experimental Workflow Diagram
Caption: Experimental Workflow for PHD Inhibitor Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 7. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Iox2 Sodium Effects with Genetic Knockdown of PHD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of experimental outcomes between the pharmacological inhibition of Prolyl Hydroxylase Domain 2 (PHD2) by Iox2 sodium and the genetic knockdown of PHD2. Both methodologies are pivotal in studying the hypoxia signaling pathway, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). An objective comparison of these techniques is crucial for validating on-target effects and accurately interpreting experimental data in the fields of cancer research, ischemia, and drug development.
Mechanism of Action: A Shared Pathway
Under normoxic conditions, PHD2 hydroxylates proline residues on the HIF-1α subunit. This post-translational modification marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1][2]
Iox2 , a potent and selective inhibitor of PHD2, prevents this hydroxylation, thereby leading to the stabilization and accumulation of HIF-1α.[1][2] Subsequently, HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hypoxia-responsive genes, including Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[1][2]
Similarly, genetic knockdown of PHD2 , typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduces the cellular levels of the PHD2 enzyme.[1] This mimics the effect of Iox2 by impairing HIF-1α degradation, resulting in its stabilization and the activation of downstream target genes.[1]
Comparative Data Presentation
The following tables summarize representative quantitative data from various studies on the effects of Iox2 and PHD2 knockdown. It is important to note that these results are not from direct head-to-head comparisons, and experimental conditions may vary between studies. Therefore, these tables are intended to provide an exemplary overview of the expected outcomes.
Table 1: Effect on HIF-1α Stabilization
| Intervention | Cell Type | Treatment/Knockdown Conditions | Approximate Fold Increase in HIF-1α | Reference |
| Iox2 | KB Cells | 100 µM for 6 hours | Significant increase | [3] |
| Human Bronchial Epithelial Cells | Flagellin-stimulated | Strong increase observed | [1] | |
| RCC4 Cells | 50 µM | Inhibition of hydroxylation | [1] | |
| PHD2 Knockdown | HCT116 Cells | shRNA | Seven-fold increase in HIF activity | [1] |
| WM9 Metastatic Melanoma Cells | siRNA | Increase in stabilized HIF-1α | [1] | |
| NIH-3T3 Cells | 30 nM siRNA for 24 hours | ~0.5-fold increase in mRNA | [1] |
Table 2: Effect on VEGF Expression
| Intervention | Cell Type | Treatment/Knockdown Conditions | Approximate Fold Increase in VEGF | Reference |
| Iox2 | Normal Human Epidermal Keratinocytes & Dermal Fibroblasts | 50 µM for 24 hours | Increased transcription | [1] |
| PHD2 Knockdown | NIH-3T3 Cells | 30 nM siRNA for 24 hours | ~2-fold increase in mRNA | [1] |
| HCT116 Cells | shRNA | No change in secreted VEGF | [1] |
Signaling Pathways and Experimental Workflows
Caption: HIF-1α signaling pathway under normoxia and with PHD2 inhibition.
Caption: Experimental workflow for comparing Iox2 and PHD2 knockdown.
Experimental Protocols
PHD2 Knockdown using siRNA
This protocol outlines the transient knockdown of PHD2 in cultured mammalian cells.
Materials:
-
PHD2-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and plates
-
HEK293 or HeLa cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-30 pmol of PHD2 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator before proceeding to downstream analysis.
-
Validation of Knockdown: Assess PHD2 protein or mRNA levels by Western Blot or RT-qPCR, respectively, to confirm knockdown efficiency.
HIF-1α Stabilization via Western Blot
This protocol details the detection of HIF-1α protein levels in cell lysates. Due to the rapid degradation of HIF-1α under normoxic conditions, swift sample processing on ice is critical.[1]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
After treatment with Iox2 or transfection with siRNA, wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).
-
Quantification of VEGF and EPO mRNA by RT-qPCR
This protocol describes the measurement of VEGF and EPO mRNA levels.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Validated primers for human VEGF, EPO, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Human Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| VEGF | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |
| EPO | CTGGGAGCCCAGAAGGAATT | ACGGTCAAGACCTCCTCTTC |
| GAPDH | GGGAAGCTTGTCATCAATGG | CATCGCCCCACTTGATTTTG |
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of VEGF and EPO to the housekeeping gene.
-
Considerations for Cross-Validation
-
On-Target vs. Off-Target Effects: While genetic knockdown is highly specific to the target mRNA, off-target effects can occur.[4][5][6] Similarly, pharmacological inhibitors like Iox2 may have off-target activities.[7][8][9] Cross-validation using both methods can help confirm that the observed phenotype is a direct result of PHD2 inhibition.
-
Dose and Time Dependency: The effects of both Iox2 and siRNA-mediated knockdown are dose- and time-dependent. It is essential to perform dose-response and time-course experiments to identify optimal conditions.
-
Cell-Type Specificity: The cellular response to PHD2 inhibition can vary significantly between different cell types.[1] It is crucial to perform these validation experiments in the specific cell line(s) relevant to the research question.
-
Completeness of Inhibition/Knockdown: Pharmacological inhibition with Iox2 may not always be complete, and the efficiency of siRNA-mediated knockdown can vary. It is important to quantify the degree of PHD2 inhibition or knockdown to accurately interpret the downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of siRNA specificity on targets with double-nucleotide mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iox2 Sodium and Other Hypoxia Mimetics for Researchers
For researchers, scientists, and drug development professionals investigating the intricate pathways of cellular response to low oxygen, hypoxia mimetics are indispensable tools. These small molecules simulate a hypoxic state under normoxic conditions, primarily by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of oxygen homeostasis. This guide provides a detailed, objective comparison of Iox2 sodium with other commonly used hypoxia mimetics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for your research needs.
Mechanism of Action: A Diverse Landscape of HIF-1α Stabilization
Hypoxia mimetics achieve the stabilization of HIF-1α through various mechanisms, which in turn influences their specificity and potential for off-target effects. Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues by Prolyl Hydroxylase Domain (PHD) enzymes. This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase to bind, leading to ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a host of target genes.[1][2]
Hypoxia mimetics can be broadly categorized as follows:
-
Prolyl Hydroxylase (PHD) Inhibitors: This is the most specific class of hypoxia mimetics. They directly inhibit the enzymatic activity of PHDs.
-
Iron Chelators: Agents like Deferoxamine (DFO) function by sequestering ferrous iron (Fe²⁺), a critical cofactor for PHD activity.[5]
-
Iron Competitors: Cobalt chloride (CoCl₂) mimics hypoxia by substituting for Fe²⁺ in the active site of PHDs, thereby inhibiting their function.[5]
Comparative Analysis of Performance
The selection of a hypoxia mimetic often hinges on its potency, selectivity, and the specific experimental context. The following tables provide a summary of quantitative data to facilitate a direct comparison.
Table 1: Potency and Selectivity of Common Hypoxia Mimetics
| Compound | Class | Target(s) | IC50 (PHD2) | Cellular Potency (HIF-1α Stabilization) | Selectivity Profile |
| This compound | 2-OG Analog (PHD Inhibitor) | Primarily PHD2 | 21-22 nM[6][7] | Effective at low micromolar concentrations in cells.[4] | Highly selective for PHDs over other 2-oxoglutarate-dependent dioxygenases like FIH (Factor Inhibiting HIF) and JMJD histone demethylases.[6] |
| Dimethyloxalylglycine (DMOG) | 2-OG Analog (PHD Inhibitor) | Broad-spectrum 2-OG oxygenase inhibitor | Micromolar range | Typically used at 0.1-1 mM concentrations in cell culture.[8] | Less selective than Iox2, inhibiting other 2-OG dependent enzymes.[3] |
| Deferoxamine (DFO) | Iron Chelator | PHDs (indirectly) | Not applicable (chelates iron) | Effective at 100-300 µM in cell culture.[3][9] | Non-specific, affects all iron-dependent enzymes. |
| Cobalt Chloride (CoCl₂) | Iron Competitor | PHDs (indirectly) | Not applicable (competes with iron) | Typically used at 100-200 µM in cell culture.[10][11] | Non-specific, can have broad cellular effects beyond PHD inhibition.[11] |
Table 2: Comparison of Downstream Gene Induction
| Compound | Cell Type | Concentration | VEGF Induction | EPO Induction | Reference |
| This compound | Not explicitly compared in a single study | - | Induces VEGF expression.[9] | Induces EPO expression.[7] | [7][9] |
| DMOG | Mesenchymal Stem Cells | Not specified | Increased VEGF secretion.[9] | Not specified | [9] |
| DFO | Mesenchymal Stem Cells | Not specified | Increased VEGF secretion.[9] | Not specified | [9] |
| Cobalt Chloride (CoCl₂) | Human Prostate Cancer Cells (PC-3ML) | 100 µM | 6.3-fold increase in protein secretion.[12] | Can induce EPO expression.[13] | [12][13] |
| Cobalt Chloride (CoCl₂) | Human Breast Cancer Cells (MCF-7) | 150 µM | Significant increase in protein expression.[14] | Not specified | [14] |
Note: The data in Table 2 is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: HIF-1α Signaling Pathway and Mechanisms of Hypoxia Mimetics.
Caption: Experimental Workflow for HIF-1α Western Blotting.
Caption: Experimental Workflow for VEGF/EPO ELISA.
Detailed Experimental Protocols
Protocol 1: HIF-1α Stabilization via Western Blot
This protocol outlines the detection of HIF-1α protein levels in cell lysates following treatment with hypoxia mimetics.[1][2]
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293T, HeLa, or a cell line of interest) in 6-well plates to achieve 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare stock solutions of hypoxia mimetics (e.g., this compound in DMSO, DMOG in water, CoCl₂ in water, DFO in water). d. Treat cells with the desired final concentrations of the mimetics for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cells incubated in a hypoxia chamber at 1% O₂).
2. Protein Extraction: a. Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails directly to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (30-50 µg) per lane onto an 8% SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. e. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
Protocol 2: Quantification of Secreted VEGF via ELISA
This protocol describes the measurement of Vascular Endothelial Growth Factor (VEGF) concentration in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Sample Collection: a. Following treatment of cells with hypoxia mimetics as described in Protocol 1, collect the cell culture medium from each well. b. Centrifuge the collected medium at 1,000 x g for 10 minutes to pellet any detached cells and debris. c. Transfer the supernatant to a new tube and store at -80°C until use.
2. ELISA Procedure (using a commercial kit, e.g., from R&D Systems): a. Prepare all reagents, standards, and samples as instructed in the kit manual. b. Add the appropriate volume of assay diluent to each well of the microplate pre-coated with a monoclonal antibody specific for human VEGF. c. Add standards, control, and samples to the appropriate wells. d. Incubate the plate at room temperature for the time specified in the manual (typically 2 hours). e. Aspirate each well and wash four times with the provided wash buffer. f. Add the conjugate (an enzyme-linked polyclonal antibody specific for VEGF) to each well. g. Incubate the plate at room temperature for the specified time (typically 2 hours). h. Repeat the aspiration and wash step. i. Add the substrate solution to each well and incubate at room temperature, protected from light, for the recommended time (typically 20-30 minutes). j. Add the stop solution to each well. The color in the wells should change from blue to yellow. k. Measure the optical density of each well at 450 nm using a microplate reader within 30 minutes. A correction wavelength of 540 nm or 570 nm can also be used.
3. Data Analysis: a. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. b. Use the standard curve to determine the concentration of VEGF in the unknown samples. c. Account for any dilution of the samples in the final calculation.
Conclusion and Recommendations
The choice of a hypoxia mimetic is a critical decision that can significantly influence the outcome and interpretation of experimental results.
-
For highly specific and potent inhibition of the HIF pathway , This compound is an excellent choice due to its high selectivity for PHD2. This makes it ideal for studies aiming to elucidate the direct consequences of PHD2 inhibition with minimal off-target effects.
-
For a broader, more general induction of a hypoxic response , DMOG can be utilized, though its lower selectivity should be considered when interpreting results.
-
For cost-effective, albeit less specific, induction of HIF-1α , Cobalt Chloride and Deferoxamine are commonly used. However, researchers must be aware of their potential for widespread cellular effects beyond the HIF pathway due to their non-specific mechanisms of action.
Ultimately, the optimal hypoxia mimetic will depend on the specific research question, the experimental system, and the desired balance between potency, selectivity, and cost. It is highly recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for the chosen mimetic in your specific cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIF-stabilizing biomaterials: from hypoxia-mimicking to hypoxia-inducing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. IOX2 | Structural Genomics Consortium [thesgc.org]
- 8. [Comparative study between hypoxia and hypoxia mimetic agents on osteogenesis of bone marrow mesenchymal stem cells in mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of the effects of different hypoxia mimetic agents on the secretome contents of conditioned medium obtained from mesenchymal stem/stromal cells cultured in 2 or 3-dimensional cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of VEGFA mRNA translation by CoCl2 mediated by HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of vascular endothelial growth factor by cobalt chloride-simulated hypoxia is mediated by persistent induction of cyclooxygenase-2 in a metastatic human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cobalt stimulates HIF-1-dependent but inhibits HIF-2-dependent gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CoCl2 increases the expression of hypoxic markers HIF-1α, VEGF and CXCR4 in breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Iox2 Sodium as a PHD2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Iox2 sodium's specificity as an inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). By comparing its performance with other leading PHD inhibitors and presenting supporting experimental data, this document serves as a critical resource for researchers investigating the hypoxia signaling pathway and for professionals in drug development targeting hypoxia-inducible factor (HIF) stabilization.
Executive Summary
This compound is a potent inhibitor of PHD2, a key enzyme in the regulation of the HIF-1α signaling pathway.[1][2] Inhibition of PHD2 stabilizes HIF-1α, leading to the transcriptional activation of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. The specificity of PHD inhibitors is a critical parameter, as off-target effects on other PHD isoforms (PHD1 and PHD3) or other 2-oxoglutarate-dependent dioxygenases can lead to unintended biological consequences. This guide details the inhibitory profile of Iox2 in comparison to other well-characterized PHD inhibitors, provides detailed experimental protocols for assessing inhibitor specificity, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of PHD Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other prominent PHD inhibitors against the three main PHD isoforms. This quantitative data is essential for comparing the relative potency and selectivity of these compounds.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Other Notable Selectivity |
| This compound | Data not available | 21 - 22[1][2] | Data not available | >100-fold selective over FIH, JMJD2A, JMJD2C, JMJD2E, and JMJD3[3][4][5] |
| Vadadustat | 15.36[6] | 11.83[6] | 7.63[6] | Pan-PHD inhibitor |
| Molidustat | 480[7][8] | 280[7][8] | 450[7][8] | Pan-PHD inhibitor |
| Roxadustat (FG-4592) | Data not available | 591.4[9][10] | Data not available | Potent inhibitor of HIF-PH[10][11][12] |
| IOX4 | Data not available | 1.6[3] | Data not available | Pan-inhibitor of PHD1-3 with high potency for PHD2[3] |
Note: The IC50 values can vary depending on the specific assay conditions. The lack of publicly available IC50 data for Iox2 against PHD1 and PHD3 is a significant consideration when evaluating its overall isoform specificity.
Signaling Pathway and Experimental Workflow
To understand the context of Iox2's function, it is crucial to visualize the HIF-1α signaling pathway and the experimental workflow used to assess inhibitor specificity.
Caption: HIF-1α signaling pathway under normoxia and with Iox2 inhibition.
Caption: Workflow for evaluating PHD inhibitor specificity in vitro and in cells.
Detailed Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
In Vitro PHD Inhibition Assay (AlphaScreen-Based)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a recombinant PHD enzyme.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 (catalytic domain, e.g., residues 181–426 for PHD2)
-
Biotinylated HIF-1α peptide (e.g., corresponding to residues 556-574 of human HIF-1α)
-
This compound and other test compounds dissolved in DMSO
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
2-Oxoglutarate (2-OG)
-
AlphaScreen™ Glutathione Donor Beads and Streptavidin Acceptor Beads
-
Anti-hydroxyprolyl-HIF-1α antibody
-
Assay buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
-
384-well white ProxiPlates™
Procedure:
-
Prepare a reaction mixture containing 10 nM of the respective PHD enzyme, 20 µM FeSO₄, and 200 µM L-ascorbic acid in the assay buffer.
-
Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the wells of the 384-well plate. Include a DMSO-only control.
-
Add 5 µL of the enzyme mixture to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate mixture containing 150 nM biotinylated HIF-1α peptide and 5 µM 2-OG.
-
Incubate the reaction for 10-30 minutes at room temperature.
-
Stop the reaction by adding a broad-spectrum dioxygenase inhibitor or by chelation of the iron.
-
Add the AlphaScreen beads and the anti-hydroxyprolyl-HIF-1α antibody according to the manufacturer's protocol.
-
Incubate in the dark for 1-2 hours at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular HIF-1α Stabilization Assay (Western Blot)
This method directly measures the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.
Materials:
-
Human cell line (e.g., HEK293, U2OS, or RCC4)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a predetermined time (e.g., 4-8 hours). For a positive control, cells can be exposed to hypoxia (1% O₂) or treated with CoCl₂.[13]
-
Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.
-
Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Prepare protein samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
HIF Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the functional consequence of HIF-1α stabilization by quantifying the expression of a reporter gene driven by a hypoxia-response element (HRE).
Materials:
-
Human cell line (e.g., HEK293T)
-
HRE-luciferase reporter plasmid (containing multiple HREs upstream of a minimal promoter driving firefly luciferase)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency
-
Transfection reagent
-
This compound and other test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium and treat the cells with various concentrations of the test compounds or a vehicle control.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.
-
Determine the fold induction of HRE-driven transcription relative to the vehicle-treated control.
Conclusion
This compound is a potent inhibitor of PHD2, effectively stabilizing HIF-1α and activating downstream signaling pathways. While its high selectivity over other 2-oxoglutarate-dependent dioxygenases like FIH and JMJD demethylases is well-documented, a comprehensive assessment of its isoform specificity against PHD1 and PHD3 is hampered by the lack of publicly available quantitative data. For researchers and drug developers, this highlights the importance of conducting thorough in-house selectivity profiling using the detailed experimental protocols provided in this guide. A complete understanding of a PHD inhibitor's specificity profile is paramount for elucidating its precise biological effects and for the development of safe and effective therapeutics targeting the hypoxia pathway.
References
- 1. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 3. A PHD in immunosuppression: oxygen-sensing pathways regulate immunosuppressive Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. PHD1-3 oxygen sensors in vivo—lessons learned from gene deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential function of the prolyl hydroxylases PHD1, PHD2, and PHD3 in the regulation of hypoxia-inducible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HIF Stabilizers: IOX2, Daprodustat, and Molidustat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent small-molecule hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors: IOX2, Daprodustat, and Molidustat. By inhibiting PHD enzymes, these compounds stabilize HIF-α, a key transcription factor in the cellular response to hypoxia, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and metabolism. This guide presents a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: HIF-α Stabilization
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. IOX2, Daprodustat, and Molidustat are 2-oxoglutarate (2-OG) analogues that competitively inhibit the active site of PHD enzymes. This inhibition prevents HIF-α hydroxylation, leading to its accumulation, nuclear translocation, and dimerization with HIF-β. The resulting HIF transcription factor complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Figure 1. HIF-α Signaling Pathway Under Normoxia and with HIF Stabilizer Treatment.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of IOX2, Daprodustat, and Molidustat based on available experimental data.
Table 1: In Vitro Potency Against PHD Isoforms (IC50, nM)
| Compound | PHD1 (nM) | PHD2 (nM) | PHD3 (nM) | Selectivity Notes |
| IOX2 | >2100 | 21[1], 22[2][3] | >2100 | >100-fold selective for PHD2 over FIH and several JMJD histone demethylases.[1] |
| Daprodustat | 3.5[4][5] | 22.2[4][5] | 2.2[4] - 5.5[5] | High selectivity over FIH and collagen prolyl hydroxylase (CP4H) (IC50s >9800 nM).[4] |
| Molidustat | 480[6] | 280[6] | 450[6] | Potency is dependent on the concentration of 2-oxoglutarate.[6] |
Table 2: Cellular Activity for HIF Stabilization
| Compound | Assay Type | Cell Line | EC50 (µM) |
| IOX2 | Not specified | Not specified | Not specified |
| Daprodustat (GSK1278863) | HRE Luciferase Reporter | HT1080 | 0.8[7] |
| Molidustat | HRE Luciferase Reporter | HT1080 | 2.1[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a method to determine the in vitro inhibitory potency of compounds against the PHD2 enzyme.
Figure 2. Workflow for In Vitro PHD2 Inhibition AlphaScreen Assay.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain)
-
Ferrous sulfate (B86663) (FeSO₄)
-
2-Oxoglutarate (2-OG)
-
Ascorbic acid
-
Test compounds (IOX2, Daprodustat, Molidustat) dissolved in DMSO
-
AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds.
-
Prepare a master mix containing PHD2 enzyme, ferrous sulfate, and ascorbic acid in assay buffer.
-
Add the enzyme master mix to the wells containing the test compounds and incubate for 15 minutes at room temperature.
-
Prepare a substrate master mix containing the biotinylated HIF-1α peptide and 2-OG in assay buffer.
-
Add the substrate master mix to initiate the enzymatic reaction and incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA and AlphaScreen beads (pre-incubated with anti-hydroxy-HIF-1α antibody if using an antibody-based detection method).
-
Incubate the plate in the dark for 1 hour at room temperature to allow for bead association.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The IC50 values are calculated by fitting the data to a dose-response curve.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α protein accumulation in cultured cells following treatment with HIF stabilizers.
Figure 3. Workflow for HIF-1α Western Blot Analysis.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, Hep3B)
-
Cell culture medium and supplements
-
HIF stabilizers (IOX2, Daprodustat, Molidustat)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of the HIF stabilizers for a specified duration (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).[6]
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors. Scrape the cells and collect the lysate.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[4]
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
HIF Target Gene Expression Analysis (qRT-PCR)
This protocol outlines the quantification of mRNA levels of HIF target genes, such as VEGF and EPO, in response to HIF stabilizer treatment.
Materials:
-
Treated cell samples (from the cellular stabilization assay)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (VEGF, EPO) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Summary and Conclusion
IOX2, Daprodustat, and Molidustat are all effective inhibitors of PHD enzymes, leading to the stabilization of HIF-α and the activation of downstream hypoxic signaling pathways.
-
IOX2 demonstrates high potency and selectivity for PHD2 in vitro.[1] Further characterization of its activity against PHD1 and PHD3 would provide a more complete profile.
-
Daprodustat is a potent pan-PHD inhibitor with low nanomolar IC50 values against all three PHD isoforms.[4][5] It has shown robust activity in cellular assays.[7]
-
Molidustat is a moderately potent pan-PHD inhibitor, with its in vitro potency being influenced by the concentration of the co-substrate 2-oxoglutarate.[6]
The choice of inhibitor will depend on the specific research question. For studies requiring high selectivity for PHD2, IOX2 may be the preferred compound. For broad and potent inhibition of all PHD isoforms, Daprodustat is a strong candidate. Molidustat serves as another valuable tool for pan-PHD inhibition. The provided data and protocols offer a foundation for researchers to design and execute experiments to further investigate the roles of HIF stabilization in various physiological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances of Hypoxia Mimicry: A Comparative Analysis of Iox2 Sodium and Physical Hypoxia on Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular responses to oxygen deprivation is paramount. While physical hypoxia represents the physiological gold standard for studying low-oxygen conditions, chemical inducers like Iox2 sodium offer a convenient and controlled alternative. This guide provides a comprehensive comparison of the effects of this compound and physical hypoxia on gene expression, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for your research needs.
The cellular response to low oxygen, or hypoxia, is a fundamental process in both normal physiology and a range of pathologies, including cancer and ischemic diseases. This response is primarily orchestrated by the hypoxia-inducible factor (HIF) family of transcription factors. In the presence of oxygen, the alpha subunit of HIF (HIF-1α) is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent activation of a broad array of genes involved in angiogenesis, metabolism, and cell survival.
This compound is a potent and selective inhibitor of PHD2, the primary oxygen sensor responsible for HIF-1α degradation.[1][2] By inhibiting PHD2, Iox2 effectively mimics a hypoxic state, leading to the stabilization of HIF-1α and the activation of downstream target genes even under normoxic conditions.[1][3] This makes it a valuable tool for studying the HIF pathway. However, the question remains: how closely does the gene expression profile induced by a chemical inhibitor like Iox2 mirror that of true physical hypoxia?
Comparative Analysis of Gene Expression
Recent transcriptomic studies have begun to shed light on the similarities and differences between the genetic responses to Iox2 and physical hypoxia. While both stimuli lead to the upregulation of a core set of HIF-1α target genes, notable distinctions exist.
A key study by Frost et al. (2019) performed RNA sequencing on HeLa cells treated with Iox2, a VHL inhibitor, or exposed to 1% oxygen (physical hypoxia). The results revealed that while Iox2 and the VHL inhibitor predominantly induced gene activation in a HIF-dependent manner, physical hypoxia triggered a more extensive transcriptional response, including the repression of a significant number of genes.[4][5] This suggests that physical hypoxia engages signaling pathways beyond simple HIF-1α stabilization.
The following table summarizes the log2 fold change (log2FC) in the expression of several key HIF-1α target genes in response to Iox2 and physical hypoxia, as reported in the Frost et al. (2019) study.
| Gene | Function | Iox2 (log2FC) | Physical Hypoxia (log2FC) |
| VEGFA | Angiogenesis | 2.5 | 3.0 |
| SLC2A1 (GLUT1) | Glucose transport | 2.8 | 3.5 |
| PGK1 | Glycolysis | 2.2 | 2.9 |
| ANKRD37 | Unknown (hypoxia-inducible) | 3.5 | 4.2 |
| EGLN3 (PHD3) | HIF regulation (feedback) | 4.0 | 4.5 |
| ADM | Vasodilation | 3.1 | 3.8 |
| BNIP3 | Apoptosis, autophagy | 2.7 | 3.3 |
Data extracted from Frost et al. (2019). The values represent the log2 fold change in gene expression compared to a normoxic control.
As the data indicates, both Iox2 and physical hypoxia robustly induce the expression of canonical HIF-1α target genes. However, physical hypoxia generally elicits a stronger induction for many of these genes. Furthermore, some genes are uniquely regulated by physical hypoxia, highlighting the broader physiological impact of genuine oxygen deprivation.
Experimental Protocols
To ensure reproducibility and facilitate the design of comparative studies, detailed experimental protocols for inducing chemical and physical hypoxia are provided below.
This compound Treatment Protocol
This protocol outlines the steps for treating cultured cells with this compound to induce HIF-1α stabilization and subsequent gene expression changes.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock, dissolve the appropriate weight of this compound in sterile DMSO. Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO2).
-
Treatment: On the day of the experiment, prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. A typical final concentration for Iox2 is in the range of 25-100 µM, but the optimal concentration should be determined empirically for each cell line.[6]
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the Iox2 treatment. This is crucial to account for any effects of the solvent on gene expression.
-
Incubation: Remove the old medium from the cells and replace it with the Iox2-containing medium or the vehicle control medium. Return the cells to the incubator for the desired treatment duration (e.g., 4, 8, 16, or 24 hours).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qRT-PCR or RNA sequencing, protein extraction for Western blotting).
Physical Hypoxia Protocol
This protocol describes the use of a modular hypoxia chamber to create a low-oxygen environment for cell culture.
Materials:
-
Modular hypoxia incubator chamber
-
Gas tank with a certified mixture of low oxygen (e.g., 1% O2, 5% CO2, balance N2)
-
Flow meter and tubing
-
Cultured cells in appropriate culture vessels
-
Sterile water
Procedure:
-
Cell Preparation: Seed and culture cells as described in the Iox2 protocol.
-
Chamber Preparation: Place the cell culture plates or dishes inside the hypoxia chamber. To maintain humidity, add an open dish of sterile water to the chamber.[7]
-
Sealing the Chamber: Securely seal the hypoxia chamber according to the manufacturer's instructions. Ensure all clamps and O-rings are properly seated to prevent gas leakage.
-
Gas Purging: Connect the gas tank to the chamber via the flow meter and tubing. Purge the chamber with the low-oxygen gas mixture at a recommended flow rate (e.g., 20 L/min) for a specified duration (e.g., 4-5 minutes) to displace the ambient air.[7]
-
Incubation: After purging, disconnect the gas line and seal the chamber's inlet and outlet ports. Place the entire sealed chamber into a standard cell culture incubator set at 37°C.
-
Normoxic Control: Simultaneously, maintain a parallel set of cell cultures in a standard incubator under normoxic conditions (ambient oxygen, 5% CO2) to serve as a control.
-
Harvesting: At the end of the incubation period, remove the chamber from the incubator. To minimize reoxygenation, it is recommended to harvest the cells as quickly as possible after opening the chamber. Some protocols suggest lysing the cells directly within the hypoxic environment if a glove box is available.[8]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental design, the following diagrams are provided.
Caption: HIF-1α signaling pathway under normoxia and hypoxia/Iox2 treatment.
Caption: Experimental workflow for comparing Iox2 and physical hypoxia.
Conclusion
Both this compound and physical hypoxia serve as valuable models for investigating the cellular response to low oxygen. Iox2 provides a convenient and highly specific method for stabilizing HIF-1α and activating its downstream targets. However, it is crucial to recognize that physical hypoxia induces a more complex and broader transcriptional response, including significant gene repression, which is not fully recapitulated by Iox2 treatment.
For studies focused specifically on the canonical HIF-1α signaling pathway and the activation of its primary target genes, Iox2 is an excellent and practical tool. However, for research aiming to understand the full spectrum of cellular adaptations to a low-oxygen environment, physical hypoxia remains the more physiologically relevant model. The choice between these two approaches should be guided by the specific research question and the desired level of physiological complexity. By understanding the nuances of each model, researchers can more accurately interpret their findings and advance our understanding of hypoxia-related biology and disease.
References
- 1. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Roles of Hypoxia-Inducible Factor 1α (HIF-1α) and HIF-2α in Hypoxic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Transcriptome Analysis of Hypoxic Lymphatic Endothelial Cells Indicates Their Potential to Contribute to Extracellular Matrix Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Iox2 Sodium Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Iox2 sodium, a potent inhibitor of HIF prolyl-hydroxylase-2 (PHD2). Adherence to these procedures is critical to mitigate risks and ensure a safe working environment.
Disclaimer: It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound salt from your supplier before handling this compound.[1] The following guidance is based on general best practices for novel chemical compounds and should be supplemented by the manufacturer's SDS.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, familiarize yourself with the potential hazards associated with this compound. The compound is classified as acutely toxic if swallowed.[2][3] Strict adherence to safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashes or significant dust generation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[1] |
| Body Protection | A flame-retardant lab coat is essential. For larger quantities or when significant dust is anticipated, consider a chemical-resistant apron or coveralls.[1] |
| Respiratory Protection | Use in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator is recommended.[1][2] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2]
-
Keep containers tightly closed when not in use.[2]
-
Avoid breathing dust and contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
Spill Management: In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.[2]
-
Prevent the further spread of the material.[2]
-
For liquid spills, absorb with a non-combustible material. For solid spills, carefully sweep or scoop up the material, minimizing dust generation.[1][2]
-
Place the collected material in a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate the spill area with an appropriate solvent.[1]
Step-by-Step Disposal Protocol for this compound
All waste containing this compound salt, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1] Do not dispose of this material down the drain.[1] The following two-stage chemical degradation protocol is a proposed method for rendering the compound non-hazardous prior to final disposal. This should be performed by trained personnel in a designated laboratory fume hood.[2] It is strongly recommended to first test this procedure on a small quantity of this compound salt to ensure a controlled and complete reaction. [2]
Experimental Protocol: Chemical Degradation
Stage 1: Acidic Hydrolysis [2]
This stage aims to break the amide bond of the N-acylglycine side chain.
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound salt waste in water to a concentration of approximately 10 mg/mL.
-
Acidification: Slowly add a 1 M solution of hydrochloric acid (HCl) with stirring until the pH of the solution is between 1 and 2. This will likely cause the free acid form of Iox2 to precipitate.
-
Hydrolysis: Gently heat the acidic solution to 50-60°C and maintain this temperature with stirring for a minimum of 2 hours. This facilitates the hydrolysis of the amide bond.
-
Neutralization: After cooling to room temperature, carefully neutralize the solution by adding a 1 M solution of sodium hydroxide (B78521) (NaOH) until the pH is between 6 and 8.
Stage 2: Oxidative Degradation [2]
This stage aims to break down the quinoline (B57606) core.
-
Oxidation: To the neutralized solution from Stage 1, slowly add a sufficient volume of a strong oxidizing agent, such as a 10% solution of sodium hypochlorite (B82951) (bleach), with constant stirring. The amount of oxidizing agent should be in molar excess to ensure complete degradation.
-
Final Disposal: After the reaction is complete, the resulting solution should be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
This compound Properties
A clear understanding of the physicochemical properties of this compound is crucial for its safe handling and disposal.
| Property | This compound Salt | Key Considerations for Researchers |
| Molecular Formula | C₁₉H₁₅N₂NaO₅ | - |
| Molecular Weight | 374.32 g/mol | For accurate solution preparation.[4] |
| Aqueous Solubility | Expected to be higher than the free acid. | Advantageous for preparing aqueous formulations.[4] |
| Organic Solvent Solubility | Soluble in DMSO. | Useful for preparing stock solutions for in vitro studies.[4] |
| Stability | Generally, salt forms can be more susceptible to hygroscopicity. Stability in aqueous solution may be pH-dependent. | Store in a desiccated environment and control the pH of aqueous solutions to prevent precipitation.[4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
A workflow for the safe disposal of this compound waste.
References
Safe Handling Guide for Iox2 Sodium: A Comprehensive Operational Protocol
Disclaimer: A specific, official Safety Data Sheet (SDS) for Iox2 sodium is not widely available in public databases. This guide is constructed based on the known hazards of the parent compound, IOX2, general safety protocols for novel sodium salts, and best practices for handling potentially hazardous research chemicals.[1] It is imperative to obtain and meticulously review the supplier-specific SDS for this compound before any handling, storage, or disposal. This document is intended to supplement, not replace, the official SDS.
Essential Safety and Logistical Information
This compound is the sodium salt of IOX2, a potent inhibitor of prolyl hydroxylase domain 2 (PHD2).[2][3] The parent compound, IOX2, is classified as acutely toxic (Oral, Category 3).[4] While the salt form may have different physical properties, such as increased aqueous solubility, it should be handled with the same or greater level of caution.[2] Assume the compound is a white to off-white powdered solid that may be hygroscopic (absorbs moisture from the air) and light-sensitive.[5]
Core Hazards:
-
Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, based on the parent compound.[4]
-
Skin and Eye Irritation: May cause serious skin and eye irritation or damage.[5]
-
Respiratory Hazard: Inhalation of dust may be harmful.
-
Unknown Reactivity: As a novel compound, its full reactivity profile is unknown. It is prudent to treat it as potentially reactive with common laboratory reagents until proven otherwise.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[1] All personnel must be trained on the proper use, removal, and disposal of PPE.
| PPE Category | Recommended Equipment & Specifications |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory.[6] A full-face shield must be worn over goggles when there is any risk of splash or dust generation, such as during weighing or solution preparation.[6][7] |
| Hand Protection | Chemical-resistant nitrile gloves are required for handling small quantities.[8] Inspect gloves for punctures or degradation before each use. For extended handling or when working with larger quantities, consider double-gloving. Change gloves immediately upon contamination. |
| Body Protection | A flame-retardant laboratory coat is required.[8][9] Ensure the coat is fully buttoned. Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[6] Synthetic clothing is discouraged.[9] |
| Respiratory Protection | All handling of powdered this compound must occur in a certified chemical fume hood or a glove box to control exposure.[10] If a risk assessment determines a high potential for aerosolization that engineering controls cannot mitigate, a NIOSH-approved respirator is required.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the procedure for weighing this compound and preparing a stock solution. This process must not be performed while working alone.[9][11]
Experimental Protocol: Weighing and Dissolving this compound Powder
-
Preparation (Pre-Operation):
-
Consult the supplier-specific SDS for this compound.
-
Clearly designate and label a work area within a chemical fume hood. Remove all non-essential items.[9][12]
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.[7]
-
Assemble all necessary equipment: anti-static weigh boat or glass vial, spatulas, vortex mixer, pre-labeled solvent-resistant container for the final solution, and waste containers.
-
Prepare a spill kit containing non-combustible absorbent material (e.g., dry sand) and a sealed container for cleanup waste.[8][13] Do not use paper towels to clean up spills of reactive compounds.[13]
-
Don all required PPE as specified in the table above.
-
-
Execution (Handling):
-
Perform all manipulations within the fume hood with the sash at the lowest practical position.[7]
-
Carefully open the this compound container. Avoid creating dust. Use a dedicated, clean spatula for transferring the powder.
-
Slowly transfer the desired amount of powder to the weigh boat or vial on an analytical balance within the hood.
-
Once weighing is complete, securely close the primary this compound container.
-
To prepare a solution, place the receiving flask containing the appropriate solvent (e.g., anhydrous DMSO[2]) on a stir plate within the hood.
-
Gently add the weighed this compound powder to the solvent to prevent splashing.
-
Stir the solution until the powder is fully dissolved. Gentle warming or sonication may be required, as indicated for the parent compound.[2]
-
-
Post-Operation:
-
Securely cap and label the stock solution container with the chemical name, concentration, solvent, date, and your initials.
-
Store the stock solution as recommended (e.g., at -20°C or -80°C for IOX2).[2]
-
Decontaminate the spatula and any reusable equipment with an appropriate solvent. Collect the rinse as hazardous waste.
-
Dispose of all contaminated disposable items (e.g., weigh boat, gloves) in a designated, sealed hazardous waste container.
-
Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.[14]
-
Solid Waste: This includes contaminated gloves, weigh boats, bench paper, and spill cleanup materials. Place these items in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning glassware must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Empty Containers: Do not attempt to rinse the original reagent bottle.[15] The empty, unrinsed container should be sealed and disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[13][15]
-
Spills: In the event of a small spill inside a fume hood, cover the spill with a non-combustible absorbent material like dry sand.[8][13] Use non-sparking tools to collect the material into a sealed container for disposal.[13] For any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
Mandatory Visualizations
Caption: Workflow for Safely Handling this compound Powder.
Caption: Risk Assessment Logic for this compound Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IOX2 = 98 HPLC 931398-72-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. cmu.edu [cmu.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.utexas.edu [ehs.utexas.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
